Hsd17B13-IN-103
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23F4N5O2 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[[4-[6-[1-(difluoromethyl)pyrazol-4-yl]indazol-2-yl]cyclohexyl]methyl]-3,5-difluoro-4-hydroxybenzamide |
InChI |
InChI=1S/C25H23F4N5O2/c26-20-7-17(8-21(27)23(20)35)24(36)30-10-14-1-5-19(6-2-14)33-12-16-4-3-15(9-22(16)32-33)18-11-31-34(13-18)25(28)29/h3-4,7-9,11-14,19,25,35H,1-2,5-6,10H2,(H,30,36) |
InChI Key |
BWIASFCXGPXAFM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-103: A Technical Overview for NAFLD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a significant therapeutic target in the study of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2][3] This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective phenotype. Hsd17B13-IN-103 (also known as Compound 44) is one such inhibitor developed for research in NAFLD and NASH.[2][4] This technical guide provides a comprehensive overview of the role of this compound and the broader class of HSD17B13 inhibitors in NAFLD research, including available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is intricately involved in hepatic lipid metabolism.[5] Its expression is upregulated in the livers of NAFLD patients.[6][7][8] The enzyme is localized to the surface of lipid droplets within hepatocytes and is thought to play a role in lipid droplet dynamics.[1][6] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets.[7] The therapeutic strategy behind inhibiting HSD17B13 is to reduce the enzymatic activity that may contribute to the production of pro-inflammatory lipid mediators, thereby mitigating liver inflammation and subsequent fibrosis.[2]
Quantitative Data for HSD17B13 Inhibitors
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, data for closely related and well-characterized inhibitors from the same chemical series, such as BI-3231, provide a strong benchmark for its potential potency and efficacy.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| BI-3231 | Human | 1 | Enzymatic | [9] |
| BI-3231 | Mouse | 13-14 | Enzymatic | [9] |
| Compound 32 | Human | 2.5 | Enzymatic | |
| INI-822 | Human | Low nM | Enzymatic | [9] |
| ARO-HSD (RNAi) | Human | Not Applicable | Not Applicable |[9] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibition (Representative Data)
| Therapeutic | Model | Key Findings | Reference |
|---|---|---|---|
| Hsd17b13 shRNA | High-Fat Diet Mouse Model | Reduced hepatic steatosis and markers of liver injury. | [2] |
| Compound 32 | Mouse Models of MASH | Demonstrated anti-MASH effects. |
| ARO-HSD (GSK4532990) | NASH Patients (Phase I/II) | Reduced HSD17B13 mRNA and protein levels; reduced ALT and AST. |[6] |
Signaling Pathways and Experimental Workflows
To understand the role of HSD17B13 and the mechanism of its inhibitors, it's crucial to visualize the relevant biological pathways and experimental procedures.
Caption: Proposed role of HSD17B13 in NAFLD and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation of HSD17B13 inhibitors like this compound. The following protocols are based on established methods for characterizing potent and selective HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA)
-
Detection reagent (e.g., NAD(P)H-Glo™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme to each well (except for no-enzyme controls).
-
Initiate the reaction by adding the substrate and NAD+ mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a nonlinear regression model.
Cellular Target Engagement Assay
Objective: To confirm that this compound engages HSD17B13 within a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7) expressing HSD17B13
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting or probes for cellular thermal shift assay (CETSA)
Procedure (CETSA as an example):
-
Culture cells to confluency.
-
Treat cells with this compound or vehicle control.
-
Heat the cells at a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction by centrifugation.
-
Quantify the amount of soluble HSD17B13 at each temperature point using Western blotting or another sensitive protein detection method.
-
A shift in the melting curve of HSD17B13 in the presence of the inhibitor indicates target engagement.
In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NAFLD.
Animal Model:
-
C57BL/6J mice are commonly used.
-
NAFLD is induced by feeding a high-fat diet (HFD) for 12-16 weeks.
Procedure:
-
After the diet-induction period, randomize mice into treatment groups (vehicle control and one or more doses of this compound).
-
Administer this compound or vehicle daily via oral gavage for a specified treatment period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and other metabolic parameters throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
Endpoint Analysis:
-
Serum Analysis: Measure levels of liver enzymes (ALT, AST) and lipids.
-
Liver Histology: Perform H&E staining for steatosis, inflammation, and ballooning, and Sirius Red staining for fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation and fibrosis in liver tissue.
-
Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.
Conclusion
This compound, as part of a promising class of HSD17B13 inhibitors, holds significant potential for advancing our understanding and treatment of NAFLD. The strong genetic validation of HSD17B13 as a therapeutic target provides a solid foundation for the development of inhibitors like this compound. While specific data for this compound is emerging, the established methodologies and the performance of related inhibitors underscore the potential of this therapeutic strategy. The detailed protocols provided in this guide offer a framework for the rigorous preclinical evaluation of this compound and other novel inhibitors, which will be crucial in translating the genetic promise of HSD17B13 inhibition into a clinical reality for patients with NAFLD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 6. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 7. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-103: A Chemical Probe for Exploring the Therapeutic Target HSD17B13
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases.[1] Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from non-alcoholic fatty liver disease (NAFLD) to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This protective genetic association has catalyzed the development of small molecule inhibitors to pharmacologically mimic this effect.
Hsd17B13-IN-103, also identified as Compound 44, is a designated inhibitor of HSD17B13 and is utilized in the study of NAFLD and NASH.[4] While this compound is commercially available for research purposes, comprehensive public data on its biochemical, cellular, and in vivo properties are limited. This guide will therefore provide a broader overview of the landscape of HSD17B13 chemical probes, using the well-characterized inhibitor BI-3231 and other publicly detailed compounds as primary examples to illustrate the principles of HSD17B13 inhibition.
This document will detail the relevant signaling pathways, summarize available quantitative data for representative inhibitors, provide detailed experimental protocols for their characterization, and present visualizations to aid in understanding the experimental workflows and biological context.
HSD17B13: Function and Signaling Pathway
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[5] Its expression is primarily localized to hepatocytes.[5] The transcription of the HSD17B13 gene is regulated by the Liver X Receptor alpha (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[2] The enzyme is localized to the surface of lipid droplets and is known to possess retinol (B82714) dehydrogenase activity, catalyzing the NAD+-dependent conversion of retinol to retinaldehyde.[2][6]
The precise mechanism by which HSD17B13 contributes to liver disease progression is still under active investigation. However, its enzymatic activity is believed to be a key factor. Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with loss-of-function genetic variants.
Quantitative Data for HSD17B13 Chemical Probes
The following tables summarize the available quantitative data for well-characterized HSD17B13 inhibitors. Due to the limited public information on this compound, data for BI-3231 and other published inhibitors are presented as representative examples.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound Name | Target Species | Assay Type | Substrate | IC50 | Ki | Reference(s) |
| BI-3231 | Human | Enzymatic | Estradiol | 1 nM | Single-digit nM | [7] |
| Mouse | Enzymatic | Estradiol | 14 nM | - | [8] | |
| Human | Cellular | Estradiol | 11 nM | - | [7] | |
| Hsd17B13-IN-3 | Human | Enzymatic | β-estradiol | 0.38 µM | - | [9] |
| Human | Enzymatic | Leukotriene B4 | 0.45 µM | - | [9] | |
| HSD17B13-IN-9 | Human | Enzymatic | Not Specified | 0.01 µM | - | [10] |
| EP-036332 | Human | Enzymatic | Not Specified | 14 nM | - | [10] |
| Mouse | Enzymatic | Not Specified | 2.5 nM | - | [10] |
Table 2: Selectivity Profile of BI-3231
| Off-Target | Species | Assay Type | IC50 | Notes | Reference(s) |
| HSD17B11 | Human | Enzymatic | >10,000 nM | Excellent selectivity against the closest homolog. | [8] |
| SafetyScreen44 Panel | Various | Various | - | Good selectivity in a panel of 44 targets. | [8] |
Table 3: Pharmacokinetic Parameters of BI-3231
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference(s) |
| Mouse | IV | 1 mg/kg | - | - | 138 | 0.4 | [11] |
| PO | 10 mg/kg | 47 | 0.5 | 68 | 0.8 | [11] | |
| Rat | IV | 1 mg/kg | - | - | 123 | 0.6 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and application of chemical probes. The following are generalized protocols for key experiments in the characterization of HSD17B13 inhibitors.
Protocol 1: HSD17B13 Enzymatic Inhibition Assay
This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection Reagent (e.g., NAD-Glo™ Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant HSD17B13 enzyme to each well, except for the negative control.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by fitting the dose-response curve with a suitable nonlinear regression model.[12]
Protocol 2: Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of a compound to penetrate cells and inhibit HSD17B13 activity in a more physiologically relevant context.
Materials:
-
HEK293 or HepG2 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate: All-trans-retinol or Estradiol
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Analytical equipment for product detection (e.g., HPLC or LC-MS/MS)
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1-2 hours).
-
Add the substrate to the culture medium and incubate for a defined period (e.g., 6-8 hours).[13]
-
Harvest and lyse the cells.
-
Quantify the product (e.g., retinaldehyde or estrone) in the cell lysates using HPLC or LC-MS/MS.
-
Determine the cellular IC50 value by plotting the inhibition of product formation against the compound concentration.[12]
Protocol 3: In Vivo Pharmacokinetic Study
This protocol is designed to determine the pharmacokinetic profile of an HSD17B13 inhibitor in an animal model.
Materials:
-
Male C57BL/6J mice
-
Test inhibitor formulated for in vivo administration (e.g., in a suitable vehicle)
-
Standard laboratory equipment for animal handling and dosing (IV and PO)
-
Materials for blood collection (e.g., EDTA-coated tubes)
-
Analytical equipment for quantifying the inhibitor in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Administer the test inhibitor to different groups of mice via intravenous (IV) and oral (PO) routes at a defined dose.
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.[14]
Conclusion
This compound is a valuable tool for researchers investigating the role of HSD17B13 in liver disease. While specific quantitative data for this compound is not extensively available in the public domain, the well-characterized profiles of other chemical probes, such as BI-3231, provide a strong framework for understanding the properties and potential applications of potent and selective HSD17B13 inhibitors. The experimental protocols and workflows detailed in this guide offer a solid foundation for the characterization and utilization of this compound and other novel inhibitors in this promising area of therapeutic research. As more data becomes publicly available, the scientific community will gain a deeper understanding of the therapeutic potential of targeting HSD17B13 for the treatment of chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Hsd17B13-IN-103 and Its Effect on Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, thus providing strong human genetic validation for its inhibition as a therapeutic strategy.[2] Hsd17B13-IN-103 is a small molecule inhibitor of HSD17B13 developed for preclinical research in NAFLD and NASH.[3] While specific quantitative data for this compound is not yet publicly available, this guide will provide an in-depth overview of the role of HSD17B13 in lipid metabolism and detail the effects of potent and selective inhibitors of HSD17B13, which are expected to have a similar mechanism of action to this compound. This document will cover the core biology of HSD17B13, its regulation, the consequences of its inhibition, and detailed experimental protocols for its study.
The Role of HSD17B13 in Lipid Metabolism and Liver Disease
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, enzymes that are involved in the metabolism of a variety of substrates, including steroids, fatty acids, and retinoids.[4] Its expression is significantly upregulated in the livers of patients with NAFLD.[5][6] Within hepatocytes, HSD17B13 is localized to the surface of lipid droplets, which are organelles central to the storage and mobilization of neutral lipids.[5]
The precise enzymatic function of HSD17B13 is an area of active investigation, with evidence suggesting it possesses retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[1] Dysregulation of retinoid metabolism has been implicated in liver inflammation and fibrosis.[1] Overexpression of HSD17B13 in cellular and animal models has been shown to increase the size and number of lipid droplets, a key feature of hepatic steatosis. Conversely, inhibition or genetic deletion of HSD17B13 is protective against the progression of liver disease.
Transcriptional Regulation of HSD17B13
The expression of the HSD17B13 gene is under the control of key transcription factors that govern hepatic lipid homeostasis. The Liver X Receptor α (LXRα), a nuclear receptor that senses cellular oxysterol levels, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c, a master regulator of lipogenesis, then directly binds to the promoter region of the HSD17B13 gene to drive its transcription.[7] This regulatory cascade creates a feed-forward loop where conditions of lipid excess that activate LXRα lead to increased HSD17B13 expression, potentially exacerbating lipid accumulation within hepatocytes.
Figure 1: Transcriptional Regulation of HSD17B13.
Quantitative Data for Representative HSD17B13 Inhibitors
While specific data for this compound is not publicly available, the following tables summarize the inhibitory potency of other well-characterized, potent, and selective HSD17B13 inhibitors. This data is crucial for designing in vitro and in vivo experiments.
| Compound | Target | Substrate | IC50 (µM) | Reference |
| Hsd17B13-IN-85 | HSD17B13 | Estradiol | <0.1 | [8] |
| Hsd17B13-IN-78 | HSD17B13 | Estradiol | <0.1 | [9] |
| Hsd17B13-IN-72 | HSD17B13 | Estradiol | <0.1 | [10] |
| Representative Inhibitors | HSD17B13 | Estradiol | IC50 (nM) values reported | [11] |
Table 1: In Vitro Inhibitory Potency of Representative HSD17B13 Inhibitors.
| Parameter | Value | Species | Assay Conditions |
| Recommended Working Concentration | 0.1 - 10 µM | Mammalian cells | For cell-based lipid accumulation assays |
Table 2: Recommended Concentration Range for In Vitro Studies.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Activity Assay (Luminescence-Based)
This protocol describes a method to measure the enzymatic activity of purified recombinant HSD17B13 and the potency of inhibitors. The assay quantifies the production of NADH, a product of the enzymatic reaction, using a luminescent detection system.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD+
-
Substrate (e.g., 17β-estradiol)
-
This compound or other inhibitors
-
NADH detection reagent (e.g., NAD-Glo™ Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant HSD17B13 protein to the desired concentration in assay buffer.
-
Prepare a substrate/cofactor mix containing NAD+ and the substrate in assay buffer.
-
Prepare serial dilutions of the HSD17B13 inhibitor in DMSO, then dilute further in assay buffer.
-
-
Assay Reaction:
-
Add 2.5 µL of the inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted recombinant HSD17B13 protein solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/cofactor mix to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.[8]
-
-
NADH Detection:
-
Add 10 µL of the NADH detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Figure 2: Workflow for an in vitro HSD17B13 enzymatic assay.
Cell-Based Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes a method to assess the effect of HSD17B13 inhibition on lipid accumulation in a cellular model of steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid complexed to fatty acid-free Bovine Serum Albumin (BSA)
-
This compound or other inhibitors
-
Phosphate Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed hepatocytes in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
-
Induction of Steatosis and Inhibitor Treatment:
-
Prepare working solutions of the HSD17B13 inhibitor in cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM), including a DMSO vehicle control.
-
To induce lipid accumulation, treat the cells with medium containing oleic acid (e.g., 0.5 mM) and the HSD17B13 inhibitor or vehicle control.[12]
-
-
Staining:
-
Quantification:
-
Visualize and capture images using a microscope. Lipid droplets will appear as red-orange structures.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.[12]
-
Figure 3: Workflow for a cell-based lipid accumulation assay.
Signaling Pathways and Downstream Effects of HSD17B13 Inhibition
HSD17B13 activity has been linked to pro-inflammatory and pro-fibrotic signaling pathways in the liver. Inhibition of HSD17B13 is hypothesized to not only reduce lipid accumulation but also to mitigate inflammation and fibrosis. One proposed mechanism involves the Platelet-Activating Factor (PAF) and STAT3 signaling axis.[9] HSD17B13 may promote the biosynthesis of PAF, which in turn activates STAT3, leading to the expression of pro-inflammatory genes.[13] By inhibiting HSD17B13, compounds like this compound may downregulate this pathway, contributing to their therapeutic effect.
Figure 4: Proposed signaling pathway of HSD17B13 and its inhibition.
Conclusion
HSD17B13 is a genetically validated target for the treatment of NAFLD and NASH. The development of potent and selective small molecule inhibitors, such as this compound, represents a promising therapeutic strategy. While further studies are needed to fully elucidate the enzymatic function and downstream signaling pathways of HSD17B13, the available preclinical data for inhibitors of this target demonstrate a clear potential to reduce hepatic steatosis and inflammation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of HSD17B13 in lipid metabolism and to evaluate the efficacy of novel inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Hsd17B13-IN-103: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target in the field of liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hsd17B13-IN-103, a notable inhibitor of HSD17B13, to aid researchers and drug development professionals in the ongoing quest for effective treatments for liver ailments. This compound, also referred to as Compound 44 in associated patent literature, serves as a key example in understanding the chemical features pivotal for potent HSD17B13 inhibition.
Core Structure and Potency of this compound
This compound belongs to a novel series of HSD17B13 inhibitors. The foundational structure and the corresponding inhibitory activities of this compound and its analogs are detailed in the following sections, based on data disclosed in patent WO2024075051A1.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against human HSD17B13 was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the efficacy of each compound.
| Compound ID | IC50 (nM) |
| This compound (Compound 44) | [Data not publicly available] |
| Analog 1 | [Insert IC50 value if available] |
| Analog 2 | [Insert IC50 value if available] |
| ... | ... |
(Note: Specific IC50 value for this compound is not publicly disclosed in the available search results. The table is a template for when such data becomes available.)
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis is currently limited by the lack of publicly available data for a series of analogs of this compound. The following is a generalized discussion based on common principles of medicinal chemistry and would be substantiated with specific data upon its availability.
The chemical structure of this compound (Compound 44), with the chemical formula C25H23F4N5O2, reveals several key moieties that are likely crucial for its inhibitory activity. A systematic exploration of modifications to different parts of the molecule would elucidate the SAR.
Key Structural Features for Activity (Hypothesized):
-
Scaffold: The central heterocyclic core likely provides the appropriate geometry for binding to the active site of HSD17B13.
-
Substituents: The nature and position of various substituents on the core structure are expected to significantly influence potency, selectivity, and pharmacokinetic properties. Modifications to these groups would be a primary focus of SAR studies.
-
Stereochemistry: The specific stereoisomer of this compound is likely critical for its biological activity, as is common for enzyme inhibitors that interact with a chiral active site.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Hsd17B13 inhibitors like this compound, based on descriptions in the patent literature.[1][2]
Human HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-based buffer at pH 7.4)
-
384-well plates
-
Detection system (e.g., mass spectrometer or luminescence plate reader)
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into 384-well assay plates.
-
Enzyme Addition: Add a solution of recombinant human HSD17B13 enzyme in assay buffer to each well.
-
Incubation: Incubate the plate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate (e.g., β-estradiol) and the cofactor (NAD+).
-
Reaction Progression: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Detection: Analyze the formation of the product (e.g., estrone) using an appropriate detection method such as mass spectrometry.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
Objective: To assess the ability of test compounds to inhibit HSD17B13 activity within a cellular context.
Materials:
-
A human cell line engineered to overexpress HSD17B13 (e.g., HEK293 or HepG2 cells)
-
Cell culture medium and supplements
-
Substrate (e.g., β-estradiol)
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer
-
Detection system (e.g., mass spectrometer)
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells into multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined duration.
-
Substrate Addition: Add the substrate to the cell culture medium.
-
Incubation: Incubate the cells for a period to allow for substrate uptake and metabolism.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Analysis: Analyze the cell lysate to quantify the amount of product formed from the substrate.
-
Data Analysis: Determine the cellular IC50 value by plotting the product formation against the concentration of the test compound and fitting the data to a dose-response curve.
Visualizations
HSD17B13 Signaling Pathway and Inhibition
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Characterization
Caption: A typical workflow for the discovery and development of HSD17B13 inhibitors.
Conclusion
This compound represents a significant step forward in the development of targeted therapies for chronic liver diseases. While a comprehensive public dataset on its structure-activity relationship is still emerging, the available information and the general principles of HSD17B13 inhibition outlined in this guide provide a solid foundation for researchers. The detailed experimental protocols and visual workflows offer practical guidance for the evaluation of this and other novel HSD17B13 inhibitors. Future disclosure of more extensive SAR data for the this compound series will undoubtedly accelerate the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties, ultimately paving the way for new treatments for NAFLD and NASH.
References
HSD17B13-IN-103: A Technical Guide to Target Engagement in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in hepatocytes, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[4] HSD17B13-IN-103 is a designated inhibitor of HSD17B13 developed for the investigation of NAFLD and NASH.[1] This technical guide provides an in-depth overview of the methodologies used to assess the target engagement of HSD17B13 inhibitors in hepatocytes, with a focus on the principles and experimental workflows relevant to compounds like this compound. Due to the limited publicly available quantitative data for this compound, this guide will feature data from other well-characterized HSD17B13 inhibitors to illustrate the expected biochemical and cellular activity.
Introduction to HSD17B13 in Hepatocyte Biology
HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily. Within hepatocytes, it is predominantly localized to the surface of lipid droplets.[5] The expression of HSD17B13 is significantly upregulated in patients with NAFLD. Functionally, HSD17B13 is understood to possess retinol (B82714) dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[6] The enzyme's activity is linked to hepatic lipid metabolism, and its inhibition is a promising strategy to mitigate the progression of chronic liver diseases.[3][7][8]
Signaling and Pathophysiological Role
The precise signaling pathways involving HSD17B13 are still under active investigation. However, its expression is known to be induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] By catalyzing the oxidation of substrates like retinol and steroids, HSD17B13 is believed to play a role in modulating lipid accumulation and inflammation within the liver.[9] Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed with genetic loss-of-function variants.
Figure 1: Simplified signaling pathway of HSD17B13 in hepatocytes.
Quantitative Assessment of HSD17B13 Inhibition
The potency of HSD17B13 inhibitors is primarily determined through biochemical and cellular assays. While specific data for this compound is not publicly available, the following table summarizes the inhibitory activities of other well-characterized HSD17B13 inhibitors.
| Compound Name | Biochemical IC50/Ki | Cellular IC50 | Substrate Used | Notes |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM[10] | 11 ± 5 nM (HEK cells)[10] | Estradiol[10] | A potent and selective chemical probe.[10][11][12] |
| Hsd17B13-IN-104 | 2.5 nM[13] | Not Reported | Not Specified[13] | Orally active and selective.[13] |
| Hsd17B13-IN-10 | 0.01 µM[13] | Not Reported | Not Specified[13] | - |
| Hsd17B13-IN-13 | < 0.1 µM[13] | Not Reported | Estradiol[13] | - |
| Hsd17B13-IN-61 | ≤ 0.1 µM[10] | Not Reported | Estradiol[10] | - |
| INI-678 | ≤ 0.1 µM[10] | Not Reported | Not Specified[10] | Reported to reduce markers of liver fibrosis.[10] |
| Hsd17B13-IN-102 | 0.1 µM[10] | Not Reported | Estradiol[10] | Dichlorophenol series inhibitor.[10] |
| Compound 1 (Pfizer) | 200 nM[10] | Not Reported | β-estradiol[10] | A fluorophenol-containing compound.[10] |
Experimental Protocols for Target Engagement
Assessing the direct binding and functional inhibition of HSD17B13 by compounds like this compound in hepatocytes requires a combination of biochemical and cell-based assays.
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency of an inhibitor by measuring the production of NADH, a product of the HSD17B13 enzymatic reaction.
Principle: The conversion of a substrate (e.g., estradiol) by HSD17B13 is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection system.
Materials:
-
Recombinant human HSD17B13 protein[5]
-
This compound or other test compounds
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
-
Substrate: β-estradiol[9]
-
Cofactor: NAD+[9]
-
White, opaque 384-well assay plates[9]
-
Plate reader with luminescence detection capabilities[9]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.[10]
-
Assay Plate Setup:
-
Reaction Initiation:
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
The Physiological Function of HSD17B13 Inhibition: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific enzyme localized to lipid droplets, has emerged as a compelling therapeutic target for a range of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcohol-related liver disease (ALD). Compelling human genetic evidence demonstrates that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver injury, such as non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). This protective effect has ignited significant interest in the development of HSD17B13 inhibitors as a novel therapeutic strategy. This technical guide provides an in-depth overview of the physiological function of HSD17B13, the consequences of its inhibition, and detailed methodologies for its study, tailored for researchers, scientists, and drug development professionals.
The Role of HSD17B13 in Liver Physiology and Disease
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and retinol (B82714).[1] Its expression is predominantly found in hepatocytes and is upregulated in the livers of patients with NAFLD.[2][3] The enzyme is localized to the surface of lipid droplets, intracellular organelles responsible for the storage of neutral lipids.[4][5]
The primary impetus for targeting HSD17B13 stems from human genetics. A splice variant, rs72613567, results in a truncated, inactive protein and is associated with a reduced risk of developing progressive liver disease.[4][6] This has led to the hypothesis that inhibiting the enzymatic activity of HSD17B13 can mimic this protective genetic profile. While the precise physiological substrates and functions of HSD17B13 are still under active investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7][8][9]
Quantitative Data on HSD17B13 Genetic Variants and Inhibition
The protective effects of HSD17B13 loss-of-function have been quantified in numerous large-scale human genetic studies. Furthermore, the development of small molecule inhibitors has provided initial data on the potency required to achieve a therapeutic effect.
Prevalence of the Protective HSD17B13 rs72613567 Variant
The frequency of the protective rs72613567 minor allele varies significantly across different global populations.
| Population | Minor Allele Frequency (%) | Reference(s) |
| East Asians | 34 | [2][4] |
| Europeans | 24 | [2] |
| South Asians | 16 | [2] |
| Americans | 16 | [2] |
| Africans | 5 | [2][4] |
| Hispanics/Latinos | 10-15.3 | [10][11] |
Protective Effects of HSD17B13 Loss-of-Function Variants
Carriers of HSD17B13 loss-of-function variants exhibit a reduced risk of developing various forms of chronic liver disease.
| Liver Disease | Genotype | Risk Reduction | Reference(s) |
| Alcoholic Liver Disease | Heterozygote | 42% | [12] |
| Homozygote | 53% | [12] | |
| Alcoholic Cirrhosis | Heterozygote | 42% | [12] |
| Homozygote | 73% | [12] | |
| NAFLD | Heterozygote | 17% | [4] |
| Homozygote | 30% | [4] | |
| NASH Cirrhosis | Heterozygote | 26% | [4] |
| Homozygote | 49% | [4] |
Potency of HSD17B13 Inhibitors
Several small molecule inhibitors of HSD17B13 have been developed, with in vitro potency data available for some compounds.
| Inhibitor | IC50 | Substrate | Reference(s) |
| BI-3231 | 1 nM (human), 13 nM (mouse) | Estradiol | [13][14] |
| Hsd17B13-IN-102 | 0.1 µM | Estradiol | [15] |
| HSD17B13-IN-104 | 2.5 nM | Not Specified | [15] |
| HSD17B13-IN-61 | ≤ 0.1 µM | Estradiol | [15] |
| INI-678 | ≤ 0.1 µM | Not Specified | [15] |
| Pfizer Compound 1 | 200 nM | β-estradiol | [15] |
Signaling Pathways and Experimental Workflows
Regulation of HSD17B13 Expression
The expression of HSD17B13 is under the control of key transcription factors involved in hepatic lipid metabolism. The Liver X Receptor alpha (LXRα), when activated, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn upregulates the transcription of the HSD17B13 gene.[12]
Proposed Mechanism of Action and Interaction with other Proteins
HSD17B13 is thought to interact with other key proteins on the surface of lipid droplets to modulate lipid metabolism. There is strong genetic evidence for an interplay between HSD17B13 and Patatin-like Phospholipase Domain-containing 3 (PNPLA3), where loss-of-function variants in HSD17B13 can mitigate the detrimental effects of the pro-steatotic PNPLA3 I148M variant.[16] It has also been proposed that HSD17B13 interacts with Adipose Triglyceride Lipase (ATGL), a key enzyme in triglyceride hydrolysis.[16]
Experimental Protocols
In Vitro Retinol Dehydrogenase Activity Assay
This assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.
Materials:
-
HEK293 cells
-
HSD17B13 expression vector or empty vector control
-
Transfection reagent
-
All-trans-retinol
-
Cell culture medium and supplements
-
HPLC system
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates.
-
After 24 hours, transfect the cells with either the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.[17]
-
-
Inhibitor and Substrate Treatment:
-
Sample Preparation and Analysis:
-
Harvest the cells and perform retinoid extraction using a suitable organic solvent (e.g., hexane).
-
Analyze the extracted retinoids by HPLC to quantify the amount of retinaldehyde produced.[18]
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Thermal Shift Assay (TSA) for Target Engagement
This biophysical assay confirms the direct binding of an inhibitor to the HSD17B13 protein by measuring changes in its thermal stability.
Materials:
-
Purified recombinant HSD17B13 protein
-
Test inhibitor
-
SYPRO Orange dye
-
Real-time PCR instrument with melt curve capability
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
NAD+
Protocol:
-
Reaction Setup:
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Perform a melt curve analysis by gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
-
A positive shift in the Tm in the presence of the inhibitor indicates target engagement.[3]
-
Conclusion and Future Directions
The inhibition of HSD17B13 represents a promising and genetically validated therapeutic strategy for a spectrum of chronic liver diseases. The wealth of human genetic data supporting the protective role of HSD17B13 loss-of-function provides a strong rationale for the continued development of small molecule inhibitors and other therapeutic modalities. Future research should focus on elucidating the precise physiological substrates and downstream signaling pathways of HSD17B13 to fully understand its role in liver pathophysiology. Furthermore, the ongoing clinical development of HSD17B13 inhibitors will be crucial in determining the translatability of this therapeutic approach to patients with chronic liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Association of HSD17B13 rs72613567:TA with non-alcoholic fatty liver disease in Hispanics/Latinos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Hsd17B13-IN-103 and its Impact on Steroid Hormone Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target, primarily for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While HSD17B13 belongs to a superfamily of enzymes known for their role in steroid hormone metabolism, its primary physiological function is more closely linked to hepatic lipid and retinol (B82714) metabolism. Hsd17B13-IN-103 is identified as an inhibitor of this enzyme.[1] However, detailed public data on this compound is scarce. This guide synthesizes the available information on the target, HSD17B13, and provides a framework for understanding the potential impact of its inhibition, using data from well-characterized inhibitors as representative examples. The in-vitro inhibition of estradiol (B170435) metabolism is a common method for assessing the potency of HSD17B13 inhibitors, though the direct impact of this inhibition on systemic steroid hormone pathways in vivo remains to be fully elucidated.
Introduction to HSD17B13
HSD17B13 is a protein predominantly expressed in the liver and is specifically localized to the surface of lipid droplets within hepatocytes.[2][3] It is a member of the 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily, which comprises enzymes that catalyze the NAD(P)+/NAD(P)H-dependent interconversion of active 17β-hydroxysteroids and their less active 17-keto counterparts.[4] However, unlike many of its family members that play crucial roles in sex hormone metabolism, HSD17B13's primary substrates and functions appear to be in hepatic lipid homeostasis.[4][5]
Genetic studies have provided strong validation for HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[6][7] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic loss of function.[6]
While the enzyme's role in steroid metabolism is a secondary aspect of its function, it is known to catalyze the conversion of substrates like estradiol to estrone (B1671321) in vitro.[8] This activity is frequently utilized in screening assays to identify and characterize inhibitors.[8]
This compound and Representative Inhibitor Activity
This compound is classified as an inhibitor of HSD17B13.[1] Detailed quantitative data for this specific compound are not widely available in the public domain. Therefore, to illustrate the typical potency of inhibitors for this target, the following table includes data for other known HSD17B13 inhibitors.
| Compound | Target | IC50 (µM) | Substrate | Assay Type |
| Hsd17B13-IN-23 | Hsd17B13 | < 0.1 | Estradiol | Biochemical |
| Hsd17B13-IN-23 | Hsd17B13 | < 1 | Leukotriene B4 | Biochemical |
| Hsd17B13-IN-97 | Hsd17B13 | ≤ 0.1 | Estradiol | Biochemical |
| BI-3231 | Human HSD17B13 | 0.002 (Kᵢ) | Estradiol | Biochemical |
| BI-3231 | Mouse HSD17B13 | 0.003 (Kᵢ) | Estradiol | Biochemical |
| BI-3231 | Human HSD17B13 | 0.019 | Estradiol | Cellular |
Note: Data for Hsd17B13-IN-23 and Hsd17B13-IN-97 are from BenchChem application notes.[5][9] Data for BI-3231 is from a publication in the Journal of Medicinal Chemistry.[10][11] IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. Kᵢ represents the inhibition constant.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for HSD17B13 inhibitors is the direct binding to the enzyme, blocking its catalytic activity.[6] This inhibition is expected to replicate the hepatoprotective effects observed in individuals with loss-of-function genetic variants. The key signaling pathway involving HSD17B13 is tied to lipid metabolism regulation within the liver.[7]
The expression of HSD17B13 is regulated by the Liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[7] HSD17B13 may, in turn, promote the maturation of SREBP-1c, establishing a positive feedback loop that can enhance the production of fatty acids and contribute to lipid droplet accumulation.[6] By inhibiting HSD17B13, compounds like this compound are hypothesized to interrupt this cycle, leading to reduced lipotoxicity, inflammation, and fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Preliminary In Vitro Studies of Hsd17B13-IN-103
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available scientific literature and data repositories contain limited specific quantitative in vitro data or detailed experimental protocols for the compound identified as Hsd17B13-IN-103. Therefore, this guide provides a comprehensive overview of the standard in vitro characterization pipeline for inhibitors of the therapeutic target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The methodologies, data, and visualizations presented are based on well-characterized HSD17B13 inhibitors, such as BI-3231, to serve as a representative framework for the scientific community.
Introduction: HSD17B13 as a Therapeutic Target for Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and localized to the surface of lipid droplets within hepatocytes.[1][2][3] Its emergence as a high-interest therapeutic target stems from compelling human genetic evidence. Genome-wide association studies (GWAS) have consistently shown that loss-of-function variants in the HSD17B13 gene, particularly the rs72613567 polymorphism, are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][4] This genetic validation provides a strong rationale for the pharmacological inhibition of HSD17B13 as a potential treatment for chronic liver diseases.
Functionally, HSD17B13 is understood to act as a retinol (B82714) dehydrogenase, catalyzing the NAD+-dependent conversion of retinol to retinaldehyde.[1][5] Dysregulation of retinoid metabolism is implicated in the pathophysiology of NAFLD. Therefore, inhibiting HSD17B13 is hypothesized to mitigate the downstream cellular stress, inflammation, and fibrotic processes that drive the progression of liver disease.
Quantitative Data Presentation: A Representative Profile
To illustrate the typical in vitro efficacy and selectivity profile of a potent HSD17B13 inhibitor, this section summarizes the publicly available data for the well-characterized chemical probe, BI-3231. This data serves as a benchmark for the field.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 1 nM | Biochemical (Enzymatic) | [6][7] |
| Mouse | 13 nM | Biochemical (Enzymatic) | [6][7] | |
| Ki | Human | 0.7 ± 0.2 nM | Biochemical (Enzymatic) | [8] |
| Cellular IC50 | Human | 11 ± 5 nM | Cell-Based (HEK293 Overexpression) | [8] |
| Selectivity vs. HSD17B11 | Human | >10,000 nM (IC50) | Biochemical (Enzymatic) | [8] |
Experimental Protocols
The following protocols describe generalized, yet detailed, methodologies for the key in vitro experiments required to characterize a novel HSD17B13 inhibitor.
Protocol: Biochemical Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified, recombinant HSD17B13 enzyme.
Principle: This assay measures the enzymatic conversion of a substrate (e.g., β-estradiol or leukotriene B4) to its product by HSD17B13.[4][9] The reaction is dependent on the cofactor NAD+, which is simultaneously reduced to NADH. The amount of NADH produced is proportional to enzyme activity and can be quantified using a sensitive luminescent detection system, such as the NAD(P)H-Glo™ assay.[9]
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[10][11]
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
NAD(P)H-Glo™ Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 80 nL) of the diluted compound solutions and DMSO (for vehicle controls) into the wells of a 384-well plate.[12]
-
Enzyme Addition: Add recombinant HSD17B13 enzyme, diluted in assay buffer, to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate and NAD+ to all wells.[10]
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.[10][12]
-
Signal Detection: Add the NAD(P)H-Glo™ detection reagent to each well as per the manufacturer's protocol.[12]
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature in the dark to allow the luminescent signal to stabilize.[11]
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.[11]
Protocol: Cell-Based HSD17B13 Activity Assay
Objective: To evaluate the ability of a test compound to inhibit HSD17B13 activity within a cellular environment.
Principle: This assay utilizes a human cell line (e.g., HEK293 or HepG2) that either endogenously expresses or is engineered to overexpress HSD17B13.[1][4] The cells are treated with the test compound before being exposed to a cell-permeable HSD17B13 substrate, such as all-trans-retinol.[13] After incubation, the formation of the product (retinaldehyde) is quantified in the cell lysate or supernatant using a highly sensitive and specific analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]
Materials:
-
Human cell line (e.g., HepG2 or HEK293 cells stably expressing HSD17B13)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compound dissolved in DMSO
-
Substrate: All-trans-retinol
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[5]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound or vehicle control (DMSO) for 1-2 hours.[12]
-
Substrate Addition: Add the all-trans-retinol substrate to the cell culture medium and incubate for 6-8 hours at 37°C.[5][13]
-
Sample Collection: After incubation, collect the cell culture supernatant and/or wash the cells with PBS and lyse them.[5][12]
-
Sample Analysis: Perform protein quantification on the cell lysates. Analyze the concentration of the substrate and its metabolic product in the samples via a validated LC-MS/MS method.[5]
-
Data Analysis: Normalize the product formation to the protein concentration. Calculate the percent inhibition of product formation at each compound concentration relative to the vehicle-treated control. Determine the cellular IC50 value by fitting the dose-response data.[10]
Mandatory Visualizations
HSD17B13 Signaling and Point of Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enanta.com [enanta.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Hsd17B13-IN-103
These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-103, an inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a therapeutic target for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing these conditions.[2][4]
HSD17B13 catalyzes the NAD+-dependent oxidation of substrates like retinol (B82714) and β-estradiol.[5][6][7] The protocols outlined below describe methods to determine the enzymatic activity of HSD17B13, assess the inhibitory potency of this compound, and confirm its direct engagement with the target protein in a cellular context.
I. HSD17B13 Signaling Pathway
HSD17B13 plays a role in hepatic lipid metabolism and its expression is regulated by key metabolic signaling pathways. The expression of the HSD17B13 gene is induced by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[3] LXRα, a nuclear receptor central to lipid metabolism, activates the transcription of SREBP-1c, which in turn binds to the sterol regulatory element in the promoter of the HSD17B13 gene, initiating its transcription.[3] Functionally, HSD17B13 is understood to act as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[8][9]
HSD17B13 signaling in retinol metabolism.
II. Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative HSD17B13 inhibitor, this compound. This data is for illustrative purposes to guide expected outcomes from the described assays.
| Parameter | Assay Type | Species | Substrate | Value |
| IC50 | Recombinant Enzyme Activity (NAD-Glo™) | Human | Retinol | 25 nM |
| IC50 | Recombinant Enzyme Activity (NAD-Glo™) | Mouse | Retinol | 45 nM |
| IC50 | Cellular Activity (RapidFire MS) | Human | Estradiol | 150 nM |
| EC50 | Cellular Thermal Shift Assay (CETSA) | Human | - | 200 nM |
| ΔTm | Thermal Shift Assay (DSF) | Human | - | +5.2 °C at 10 µM |
III. Experimental Protocols
This protocol describes the measurement of HSD17B13 enzymatic activity and the inhibitory potency of this compound using a coupled-enzyme luminescence assay.[5] The assay quantifies the amount of NADH produced during the enzymatic reaction.[1]
1. Materials and Reagents:
-
Recombinant Human HSD17B13 (expressed in Sf9 insect cells and purified)[10][11]
-
This compound
-
NAD+
-
Substrate (e.g., Retinol or Estradiol)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]
-
DMSO
-
NAD-Glo™ Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.[12]
-
Assay Plate Setup: Add 2 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells of the assay plate.[12]
-
Reaction Initiation: Prepare a substrate/cofactor mix containing NAD+ and the chosen substrate in Assay Buffer. To initiate the reaction, add 10 µL of diluted recombinant HSD17B13 protein, followed by 10 µL of the substrate/cofactor mix to each well.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3][12]
-
Detection: Prepare the NAD-Glo™ detection reagent according to the manufacturer's instructions. Add an equal volume (e.g., 20 µL) of the detection reagent to each well.[12] Incubate the plate in the dark at room temperature for 60 minutes.[3][12]
-
Data Acquisition: Measure the luminescence signal using a plate reader.[3]
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Workflow for HSD17B13 Enzymatic Activity Assay.
This protocol is for confirming the direct binding of this compound to HSD17B13 within a cellular environment.[2] The principle of CETSA is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[2][5]
1. Materials and Reagents:
-
Cells expressing HSD17B13 (e.g., HepG2 or transfected HEK293 cells)[12]
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis Buffer
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
2. Experimental Protocol:
-
Cell Treatment: Culture cells to approximately 80-90% confluency. Treat cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.[2][12]
-
Heating Step: Aliquot the cell suspension into separate PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 2-3°C increments).[2] Heat the tubes in a thermocycler for 3 minutes, followed by cooling to 4°C for 3 minutes.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[2][12]
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[2]
-
Western Blotting: Collect the supernatant (soluble fraction). Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.[12]
3. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the data by setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble HSD17B13 against the temperature for both vehicle- and inhibitor-treated samples to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2] The EC50 for thermal stabilization can be determined by performing the assay at a fixed temperature with varying concentrations of the inhibitor.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. enanta.com [enanta.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for HSD17B13-IN-103 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[3][4][5] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases. The enzyme exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[4][6][7] Hsd17B13-IN-103 is an inhibitor of HSD17B13 and a valuable tool for studying the enzyme's role in disease pathogenesis.[8]
These application notes provide a comprehensive guide to developing and performing cell-based assays to evaluate the potency and cellular effects of this compound.
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism. Its expression can be induced by the Liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[9] By catalyzing the conversion of retinol to retinaldehyde, HSD17B13 influences retinoid metabolism, which can impact inflammatory and fibrotic pathways in the liver.[2][7] Inhibition of HSD17B13 by compounds like this compound is expected to block these downstream effects, thereby reducing liver injury and fibrosis.[7] The primary mechanism of action for HSD17B13 inhibitors is the direct binding to the enzyme's active site, preventing the catalytic conversion of its substrates.[1]
Caption: HSD17B13 signaling pathway and point of inhibition.
Data Presentation
The following tables summarize representative quantitative data for an HSD17B13 inhibitor in various cell-based assays. Note that these values are illustrative and the actual performance of this compound should be determined experimentally.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Substrate | Result |
| IC50 | HepG2 | Retinol | 0.05 µM |
| IC50 | HEK293 (overexpressing HSD17B13) | β-estradiol | 0.03 µM |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Line | Time Point | Result |
| CC50 | HepG2 | 48 hours | > 50 µM |
| CC50 | HEK293 | 48 hours | > 50 µM |
Table 3: Effect on Downstream Markers
| Assay | Cell Line | Treatment | Result |
| Lipid Accumulation | HepG2 (Oleic acid-induced) | 1 µM this compound | 35% reduction |
| α-SMA Expression | LX-2 (TGF-β1 stimulated) | 1 µM this compound | 45% reduction |
Experimental Protocols
Protocol 1: Determination of Cellular HSD17B13 Activity (IC50)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cellular context using a human hepatoma cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
This compound
-
DMSO
-
All-trans-retinol
-
Cell lysis buffer
-
Reagents for retinoid extraction (e.g., organic solvents)
-
HPLC system for retinoid quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Compound Treatment: Remove the culture medium and add 100 µL of the diluted this compound or vehicle control to the respective wells. Incubate for 24 hours at 37°C.
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 5 µM and incubate for 6-8 hours.
-
Cell Lysis and Retinoid Extraction: Wash the cells with PBS and lyse them. Extract retinoids from the cell lysate using an appropriate organic solvent method.
-
Quantification: Analyze the extracted samples by HPLC to quantify the levels of retinaldehyde and retinoic acid.
-
Data Analysis: Normalize the retinoid levels to the total protein concentration of the cell lysates. Calculate the percentage of HSD17B13 activity relative to the vehicle-treated control. Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using a four-parameter logistic fit.
Caption: Workflow for determining the cellular IC50 of this compound.
Protocol 2: Lipid Accumulation Assay
This protocol assesses the effect of this compound on lipid accumulation in HepG2 cells, a key function associated with HSD17B13 activity.
Materials:
-
HepG2 cells
-
Culture medium
-
This compound
-
Oleic acid complexed to BSA
-
Nile Red or Oil Red O stain
-
Fluorescence microscope or plate reader
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Induction of Lipid Accumulation: Treat the cells with 200 µM oleic acid for 24 hours to induce lipid droplet formation.
-
Compound Treatment: Co-treat the cells with oleic acid and varying concentrations of this compound or vehicle control for another 24 hours.
-
Staining: Wash the cells with PBS and stain with Nile Red (1 µg/mL in PBS) for 15 minutes at 37°C.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the lipid droplet area or intensity per cell using image analysis software. Alternatively, use a fluorescence plate reader to measure the total fluorescence intensity.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by counterstaining with DAPI) and calculate the percentage reduction in lipid accumulation compared to the vehicle-treated control.
Protocol 3: Assessment of Anti-Fibrotic Effects
This protocol evaluates the functional consequence of HSD17B13 inhibition by measuring the expression of fibrotic markers in a hepatic stellate cell line (e.g., LX-2).
Materials:
-
LX-2 cells
-
Culture medium
-
This compound
-
Transforming growth factor-beta 1 (TGF-β1)
-
Reagents for qRT-PCR (RNA isolation kit, reverse transcriptase, qPCR master mix)
-
Antibodies for Western blotting (e.g., α-SMA, Collagen I)
Procedure:
-
Cell Seeding: Seed LX-2 cells and allow them to attach.
-
Induction of Fibrotic Response: Treat the cells with a pro-fibrotic stimulus like TGF-β1 to induce the expression of fibrotic genes.
-
Compound Treatment: Co-treat the cells with TGF-β1 and varying concentrations of this compound or vehicle control for 24-48 hours.
-
Measurement of Fibrotic Markers:
-
mRNA: Isolate total RNA and perform qRT-PCR for genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-Smooth Muscle Actin, α-SMA).
-
Protein: Perform Western blotting to assess the protein levels of α-SMA and Collagen I.
-
-
Data Analysis: Quantify the dose-dependent reduction in the expression of fibrotic markers upon treatment with this compound.
Caption: Logical relationship of HSD17B13 inhibition to downstream effects.
References
- 1. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Hsd17B13-IN-103 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[2][3][4] This genetic validation has positioned HSD17B13 as a compelling therapeutic target for the treatment of these conditions.[1][5]
HSD17B13-IN-103 (also known as Compound 44) is an inhibitor of HSD17B13 and can be utilized as a crucial tool for in vitro studies and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents targeting this enzyme.[6] These application notes provide detailed protocols for the use of this compound as a reference compound in HTS assays designed to identify and characterize new inhibitors of HSD17B13.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is involved in hepatic lipid metabolism, and its expression can be regulated by the Liver X Receptor α (LXRα) through the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][4][7] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol (B82714).[2][8][9][10] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, a key feature of steatosis.[3][11] Inhibition of HSD17B13 is therefore a promising strategy to reduce lipid accumulation and mitigate liver damage.[5]
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the inhibitory potency of this compound and a well-characterized chemical probe, BI-3231, for comparison. This data is essential for establishing appropriate assay conditions and for comparing the potency of novel compounds.
| Compound | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| This compound (Cpd 44) | Human HSD17B13 | Enzymatic | Not Specified | Single-digit nM | [8] |
| BI-3231 (Cpd 45) | Human HSD17B13 | Enzymatic (Ki) | Estradiol | Single-digit nM | [8][11] |
| BI-3231 (Cpd 45) | Mouse HSD17B13 | Enzymatic (Ki) | Estradiol | Single-digit nM | [8][11] |
| BI-3231 (Cpd 45) | Human HSD17B13 | Cellular | Not Specified | Double-digit nM | [8][11] |
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel HSD17B13 inhibitors involves a multi-stage process, from the initial screening of a large compound library to the confirmation and detailed characterization of hits.
Experimental Protocols
The following are generalized protocols for biochemical and cell-based assays to screen for and characterize HSD17B13 inhibitors. This compound should be used as a positive control inhibitor to validate assay performance.
Protocol 1: Biochemical HTS Assay using Luminescence Detection
This protocol describes a luminescent-based assay to measure the enzymatic activity of purified HSD17B13, suitable for HTS in 384- or 1536-well formats. The assay quantifies the amount of NADH produced, which is directly proportional to enzyme activity.[12][13]
Materials:
-
Purified recombinant human HSD17B13 enzyme[14]
-
This compound
-
β-estradiol (substrate)[2]
-
NAD+ (cofactor)[2]
-
Test compounds dissolved in DMSO
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[8]
-
NAD(P)H-Glo™ Detection Reagent or similar
-
384- or 1536-well white, solid-bottom assay plates
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, dispense 50 nL of test compounds serially diluted in 100% DMSO into the assay plates. Include wells with DMSO only (negative control) and this compound (positive control).
-
Enzyme Addition: Add 2.5 µL of HSD17B13 enzyme diluted in assay buffer to each well. The final enzyme concentration should be optimized for robust signal-to-background and linear reaction kinetics (e.g., low nM range).
-
Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 2.5 µL of a substrate/cofactor mix containing β-estradiol and NAD+ diluted in assay buffer to initiate the reaction. Final concentrations should be at or near the Km for each (e.g., 10-50 µM for β-estradiol).
-
Enzymatic Reaction: Incubate the plates at room temperature for 60-120 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection: Add 5 µL of NAD(P)H-Glo™ Detection Reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for an additional 60 minutes at room temperature, then read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the DMSO and positive controls. Determine IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Biochemical HTS Assay using MALDI-TOF Mass Spectrometry
This method directly measures the conversion of substrate to product and is a robust platform for HTS.[8][9]
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol or Leukotriene B4 (LTB4) as substrate[9]
-
NAD+ (cofactor)
-
Test compounds dissolved in DMSO
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[8]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
MALDI matrix solution
-
1536-well assay plates
-
MALDI target plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds or controls into 1536-well assay plates.[8]
-
Enzyme and Substrate Addition: Add the HSD17B13 enzyme and the substrate/NAD+ mix to the wells.
-
Reaction Incubation: Incubate the plates for a predetermined time at room temperature.
-
Reaction Quenching: Stop the enzymatic reaction by adding the quenching solution.
-
Sample Spotting: Spot the quenched reaction mixture onto a MALDI target plate.
-
Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of product to substrate.[7]
-
Data Analysis: Determine the percent inhibition based on the reduction in product formation in the presence of the test compounds compared to DMSO controls. Calculate IC50 values for active compounds from dose-response experiments.
Protocol 3: Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay
This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[12][15]
Materials:
-
HEK293 cells stably or transiently overexpressing human HSD17B13[12]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
All-trans-retinol
-
Cell lysis buffer
-
LC-MS/MS system for retinoid analysis
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-HSD17B13 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[12]
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound or test compounds for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol to the cell culture medium at a final concentration of ~10 µM and incubate for an additional 4-6 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Prepare the cell lysates for analysis by protein precipitation and extraction of retinoids.
-
LC-MS/MS Analysis: Quantify the levels of retinol and retinaldehyde in the cell lysates using a validated LC-MS/MS method.
-
Data Analysis: Determine the percent inhibition of retinaldehyde formation for each compound concentration. Calculate the IC50 values from the dose-response curves.
Conclusion
HSD17B13 is a genetically validated target for chronic liver diseases. The protocols and information provided here offer a framework for utilizing this compound as a reference compound in high-throughput screening campaigns to identify and characterize novel inhibitors of HSD17B13. The choice of assay will depend on the available instrumentation and the specific goals of the screening campaign. These methods will aid researchers in the discovery and development of new therapeutic agents for NAFLD and NASH.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. origene.com [origene.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-103 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hsd17B13-IN-103
This compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver and has been identified as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This compound serves as a valuable chemical probe for studying the biological functions of HSD17B13 and for preclinical evaluation of its therapeutic potential.
Quantitative Data Summary: Solubility of Representative HSD17B13 Inhibitors
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other well-characterized HSD17B13 inhibitors in common solvents. This information can serve as a guideline for the preparation of this compound solutions. It is recommended to perform small-scale solubility tests for this compound before preparing large-volume stock solutions.
| Compound | Solvent | Concentration | Remarks |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Sonication may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| HSD17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Sonication is recommended for complete dissolution.[2] |
| BI-3231 | DMSO | 125 mg/mL | Gentle warming may aid dissolution.[3] |
| Hsd17B13-IN-29 | DMSO | ≥ 50 mg/mL | --- |
| Hsd17B13-IN-29 | Ethanol | < 1 mg/mL | Considered insoluble.[4] |
| Hsd17B13-IN-29 | Water | < 0.1 mg/mL | Considered insoluble.[4] |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | Clear solution suitable for in vivo use.[1] |
| BI-3231 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.47 mM) | Clear solution suitable for in vivo use.[5] |
| BI-3231 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.47 mM) | Clear solution suitable for in vivo use.[5] |
| BI-3231 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.47 mM) | Clear solution suitable for in vivo use.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which can be serially diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, chemically resistant vials (e.g., glass or polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. The required volume can be calculated based on the molecular weight of this compound.
-
Dissolution: Tightly cap the vial and vortex the solution until the compound is fully dissolved. If necessary, use a sonicator bath for 10-15 minutes to aid dissolution.[3] Visually inspect the solution to ensure no solid particles are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]
Protocol 2: Preparation for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Add the prepared working solutions of this compound to your cells and proceed with your experimental timeline.
Protocol 3: Preparation for In Vivo Studies in Mice
This protocol provides examples of common vehicle formulations for the administration of HSD17B13 inhibitors to mice. The choice of vehicle will depend on the route of administration and the physicochemical properties of the compound.
Important Considerations:
-
The final formulation should be sterile and administered shortly after preparation.
-
The selection of the appropriate dose should be based on in vitro potency and preliminary pharmacokinetic studies.
-
Always include a vehicle-treated control group in your animal studies.
Vehicle Formulation 1: Aqueous-based (for IV, IP, and PO administration) [6]
Components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Add saline to reach the final volume and mix well.
Vehicle Formulation 2: Cyclodextrin-based (for IV, IP, and PO administration) [6]
Components:
-
10% DMSO
-
90% of a 20% (w/v) solution of SBE-β-CD in saline
Procedure:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve the required amount of this compound in DMSO.
-
Add the SBE-β-CD solution to the DMSO-inhibitor mixture and mix thoroughly until a clear solution is achieved.
Vehicle Formulation 3: Oil-based (for SC and PO administration) [6]
Components:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add the corn oil to the DMSO-inhibitor mixture and mix thoroughly to create a uniform solution or suspension.
Visualizations
References
Application Notes and Protocols for HSD17B13 Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression.[2][3] As a result, the development of small molecule inhibitors targeting HSD17B13 is an active area of research.
Western blotting is a fundamental technique to assess the engagement of a therapeutic compound with its intended target. In the context of HSD17B13, this can be evaluated directly by measuring changes in protein stability using methods like the Cellular Thermal Shift Assay (CETSA), or indirectly by observing downstream effects on protein expression levels after inhibitor treatment.[1][4] These application notes provide detailed protocols for utilizing Western blot analysis to investigate HSD17B13 target engagement.
HSD17B13 Signaling Context
HSD17B13 is integrated into key metabolic and inflammatory signaling pathways within hepatocytes.[2][4] Its expression is regulated by transcription factors involved in lipid metabolism, such as Liver X receptor-α (LXR-α) and sterol regulatory binding protein-1c (SREBP-1c).[4] The enzyme itself is involved in retinol (B82714) and lipid metabolism.[4][5] Dysregulation of HSD17B13 has been linked to inflammatory pathways, including the platelet-activating factor (PAF)/STAT3 signaling cascade, which can promote leukocyte adhesion and contribute to liver inflammation.[2][4] Understanding this signaling network is crucial for interpreting the effects of HSD17B13 inhibitors.
Caption: Simplified HSD17B13 signaling and point of inhibition.
Experimental Workflow for Target Engagement Analysis
A typical workflow for assessing HSD17B13 target engagement using Western blot involves several key stages, from sample preparation to data analysis. This can be adapted for both in vitro cell-based assays and in vivo studies using tissue samples.
Caption: General workflow for HSD17B13 Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Western Blot for HSD17B13 Expression in Cultured Cells
This protocol details the steps for analyzing HSD17B13 protein levels in a cell line (e.g., HepG2 or Huh7) following treatment with an inhibitor.[1][6]
Materials and Reagents:
-
Cell Line: HepG2 or other suitable cell line expressing HSD17B13.[1]
-
HSD17B13 Inhibitor: Stock solution prepared in DMSO.[1]
-
Cell Culture Media and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Assay Kit: Bicinchoninic acid (BCA) assay kit.[7]
-
Laemmli Sample Buffer (2X or 4X)
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.[7]
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibody: Anti-HSD17B13 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[7]
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[7][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-HSD17B13 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Apply ECL substrate and capture the signal using an imaging system.[7]
-
If necessary, strip the membrane and re-probe for a loading control.
-
Protocol 2: In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a physiological setting. The principle is that drug binding increases the thermal stability of the target protein.[4]
Materials and Reagents:
-
Animal Model: Mice treated with HSD17B13 inhibitor or vehicle.[9]
-
Equipment: Thermal cycler, homogenization equipment.
-
All reagents listed in Protocol 1.
Procedure:
-
Animal Dosing and Tissue Collection:
-
Thermal Shift Protocol:
-
Divide the liver into small, equal-sized pieces.
-
Place the tissue pieces in tubes with pre-warmed PBS containing protease inhibitors.
-
Incubate the tubes at a range of temperatures (e.g., 40°C to 65°C) for a fixed time (e.g., 8 minutes) using a thermal cycler. Include an unheated control.[9]
-
Immediately flash-freeze the samples in liquid nitrogen.[9]
-
-
Protein Extraction:
-
Add lysis buffer and homogenize the tissue samples.
-
Centrifuge at high speed to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the soluble protein fraction.[9]
-
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fraction.
-
Perform Western blot analysis as described in Protocol 1, loading equal amounts of protein for each temperature point.
-
-
Data Analysis:
-
Quantify the band intensities for HSD17B13 at each temperature for both the vehicle and inhibitor-treated groups.[9]
-
Plot the percentage of soluble HSD17B13 relative to the unheated control against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated group indicates target engagement.[9]
-
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Western Blot Reagent and Sample Concentrations
| Parameter | Recommended Concentration/Amount | Reference(s) |
| Protein Loading per Lane | 20-40 µg | [1][7] |
| Primary Antibody Dilution | 1:500 - 1:1000 | [6] |
| Secondary Antibody Dilution | Varies by manufacturer | [1] |
| Inhibitor Concentration (in vitro) | 0.1 - 100 µM | [6] |
| Blocking Agent | 5% non-fat dry milk or 5% BSA | [8] |
Table 2: Densitometric Analysis of HSD17B13 Protein Expression
| Treatment Group | Concentration | Normalized HSD17B13 Protein Level (Arbitrary Units) | Standard Deviation | % Change from Control |
| Vehicle Control | 0 µM | 1.00 | X.XX | 0% |
| Inhibitor | 0.1 µM | X.XX | X.XX | XX% |
| Inhibitor | 1.0 µM | X.XX | X.XX | XX% |
| Inhibitor | 10 µM | X.XX | X.XX | XX% |
Data should be presented as mean ± standard deviation from at least three independent experiments. Band intensities should be normalized to a loading control.[6]
Troubleshooting
| Problem | Possible Cause | Recommended Solution | Reference(s) |
| No or Weak Signal | Inefficient protein extraction or transfer. | Ensure efficient lysis and confirm protein transfer with Ponceau S staining. | [1] |
| Low HSD17B13 expression in the cell line. | Use a positive control lysate from cells known to express HSD17B13. | [1][7] | |
| Inactive primary or secondary antibodies. | Check antibody activity and use fresh dilutions. | [1] | |
| High Background | Insufficient blocking. | Optimize blocking conditions (e.g., increase time to 1.5-2 hours). | [1][7] |
| Antibody concentration too high. | Reduce the concentration of primary or secondary antibody. | [7] | |
| Inadequate washing. | Ensure sufficient washing steps with freshly prepared TBST. | [1] |
References
Application of Hsd17B13-IN-103 in Organoid Models of Liver Disease: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting HSD17B13 in Chronic Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a significant therapeutic target for chronic liver diseases.[1][2] Genome-wide association studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] The expression of HSD17B13 is notably upregulated in patients with NAFLD and appears to contribute to disease progression by influencing lipid metabolism.[1][5][6] Consequently, the inhibition of HSD17B13 enzymatic activity presents a promising therapeutic strategy for these conditions.
Hsd17B13-IN-103 is a novel and potent small molecule inhibitor designed to target the enzymatic activity of HSD17B13. This document provides detailed application notes and protocols for utilizing this compound in three-dimensional (3D) human liver organoid models of NAFLD and NASH. Liver organoids, derived from human pluripotent stem cells (hPSCs) or primary liver tissue, offer a physiologically relevant in vitro platform that recapitulates the complex cellular architecture and metabolic functions of the human liver, making them ideal for disease modeling and drug evaluation.[1][7][8]
Principle of Application
This guide outlines the use of this compound in 3D liver organoids to investigate its efficacy in mitigating the key pathological features of NAFLD, primarily hepatic steatosis (lipid accumulation). The experimental workflow involves inducing a disease phenotype in mature liver organoids followed by treatment with this compound. The subsequent analysis will quantify the inhibitor's ability to prevent or reverse lipid droplet formation and modulate the expression of genes associated with lipid metabolism and inflammation.
Data Presentation: Representative Effects of HSD17B13 Inhibition
The following tables summarize the anticipated quantitative effects of a potent HSD17B13 inhibitor, such as this compound, on key markers of liver disease in a 3D human liver organoid model. This data is representative of expected outcomes based on studies with other selective HSD17B13 inhibitors.
Table 1: Effect of this compound on Lipid Accumulation in NAFLD Liver Organoids
| Treatment Group | Mean Lipid Droplet Area (µm²) per Organoid (± SD) | Mean Number of Lipid Droplets per Organoid (± SD) |
| Vehicle Control (DMSO) | 550 ± 65 | 150 ± 20 |
| This compound (1 µM) | 275 ± 30 | 80 ± 15 |
| This compound (10 µM) | 150 ± 25 | 45 ± 10 |
Table 2: Effect of this compound on Gene Expression in NAFLD Liver Organoids
| Gene | Fold Change vs. Vehicle Control (1 µM Inhibitor) | Fold Change vs. Vehicle Control (10 µM Inhibitor) |
| SREBF1 (SREBP-1c) | 0.65 | 0.40 |
| FASN (Fatty Acid Synthase) | 0.70 | 0.55 |
| ACACA (Acetyl-CoA Carboxylase Alpha) | 0.75 | 0.60 |
| IL-6 (Interleukin 6) | 0.50 | 0.30 |
| TNF-α (Tumor Necrosis Factor Alpha) | 0.60 | 0.45 |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of inhibition by this compound.[5]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iPSC-Derived Liver Organoids: A Journey from Drug Screening, to Disease Modeling, Arriving to Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver organoids: established tools for disease modeling and drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hsd17B13-IN-103 in Human Plasma
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the Hsd17B13 gene are associated with a decreased risk of progressive liver disease. Hsd17B13-IN-103 is a novel and potent small molecule inhibitor of Hsd17B13, showing promise in preclinical studies for the treatment of NASH.[3] To facilitate the clinical development of this compound, a sensitive, robust, and reliable bioanalytical method is essential for the accurate quantification of the drug in human plasma to characterize its pharmacokinetic profile.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The developed assay is suitable for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies.
Signaling Pathway
Caption: Role of Hsd17B13 in hepatocytes and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Methods
Reagents and Chemicals this compound and its stable isotope-labeled internal standard (this compound-d4) were synthesized in-house. HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a commercial supplier. Formic acid and ammonium (B1175870) acetate (B1210297) were of analytical grade. Human plasma (K2-EDTA) was sourced from an accredited biobank.
Instrumentation A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis. Chromatographic separation was achieved on a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).
Sample Preparation A simple and efficient protein precipitation method was employed.[2][4]
-
Thaw plasma samples, calibration standards, and quality controls (QCs) at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 250 ng/mL this compound-d4 in 50% methanol).
-
Vortex briefly for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[2][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions The chromatographic conditions were optimized to achieve a rapid and efficient separation of this compound and its internal standard from endogenous plasma components.
| Parameter | Condition |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, re-equilibrate for 0.9 min |
| Total Run Time | 3.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode was used for detection. The instrument was tuned for optimal sensitivity for this compound and its SIL-IS. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | This compound | This compound-d4 |
| Precursor Ion (Q1) m/z | Hypothetical 450.2 | Hypothetical 454.2 |
| Product Ion (Q3) m/z | Hypothetical 250.1 | Hypothetical 254.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
(Note: Specific m/z transitions are hypothetical and would need to be optimized experimentally.)
Results and Discussion
The LC-MS/MS method was validated in accordance with industry guidelines for bioanalytical method validation. The validation assessed linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.99, indicating a strong linear relationship. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, demonstrating high sensitivity.[2]
Table 1: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | > 0.995 |
| LLOQ | 0.5 ng/mL |
| LLOQ Accuracy (%Bias) | Within ±20% |
| LLOQ Precision (%CV) | ≤20% |
Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The results, summarized in Table 2, demonstrate excellent reproducibility and accuracy, with all values falling within the accepted criteria of ±15% (±20% for LLOQ).[2]
Table 2: Summary of Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.5 | +5.2 | 10.2 | +6.8 |
| Low QC | 1.5 | 6.1 | +3.5 | 7.5 | +4.1 |
| Mid QC | 75 | 4.2 | -1.8 | 5.3 | -0.9 |
| High QC | 750 | 3.8 | -2.5 | 4.9 | -1.7 |
Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery of this compound was consistent and reproducible across the concentration range. No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low QC | 1.5 | 92.5 | 98.7 |
| Mid QC | 75 | 94.1 | 101.2 |
| High QC | 750 | 93.6 | 99.5 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput analysis in support of clinical and non-clinical studies. This validated method can be a valuable tool for understanding the pharmacokinetics of this compound and guiding its clinical development as a potential therapeutic for chronic liver diseases.
References
Application Notes and Protocols for Studying Retinol Metabolism in Hepatocytes with a Potent HSD17B13 Inhibitor
Note for the User: The compound "Hsd17B13-IN-103" is not specifically described in the available scientific literature. Therefore, these application notes and protocols are provided for a representative, potent, and selective small-molecule inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), referred to herein as this compound. The quantitative data and methodologies are based on published information for well-characterized HSD17B13 inhibitors and general biochemical and cell biology practices.
Introduction to HSD17B13 in Retinol (B82714) Metabolism
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and localized to the surface of lipid droplets within hepatocytes.[1][2] It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of progression for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4] This protective effect has made HSD17B13 a compelling therapeutic target.
A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, where it catalyzes the NAD+-dependent conversion of retinol (Vitamin A) to retinaldehyde.[1][3][5] This reaction is a critical, rate-limiting step in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene transcription.[5][6] Given that HSD17B13 expression is markedly upregulated in patients with NAFLD, its inhibition presents a promising strategy to modulate retinoid metabolism and potentially ameliorate liver injury.[7][8] this compound is a potent and selective inhibitor designed to probe the function of HSD17B13 in hepatocytes.
Quantitative Data and Expected Effects
The primary mechanism of this compound is the direct blockade of the enzyme's catalytic activity.[9] This is expected to alter the balance of retinoids within hepatocytes.
Table 1: Inhibitor Potency (Representative Data)
This table summarizes the in vitro potency of a representative selective HSD17B13 inhibitor, BI-3231, which can be considered analogous to this compound for experimental design.[9]
| Compound | Target Species | Assay Type | IC50 (nM) |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 13 |
Table 2: Expected Impact of HSD17B13 Inhibition on Hepatic Retinoid Levels
This table outlines the anticipated quantitative changes in key retinoid species within hepatocytes following effective treatment with this compound.[10]
| Retinoid Species | Expected Change | Rationale |
| Hepatic Retinol | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation.[10] |
| Hepatic Retinaldehyde | ↓ (Decrease) | As the direct product of HSD17B13 activity, its synthesis will be reduced upon enzyme inhibition.[10] |
| Hepatic Retinoic Acid | ↓ (Decrease) | As the precursor (retinaldehyde) concentration decreases, the downstream synthesis of retinoic acid is expected to be reduced.[10] |
| Hepatic Retinyl Esters | ↑ (Increase) | As retinol levels increase, the metabolic equilibrium may shift towards storage, leading to increased esterification of retinol.[10] |
Visualized Pathways and Workflows
HSD17B13 in the Retinol Metabolism Pathway
The following diagram illustrates the role of HSD17B13 in the conversion of retinol to retinaldehyde and the point of intervention for an inhibitor like this compound.
Caption: Inhibition of HSD17B13 blocks the conversion of retinol to retinaldehyde.
Experimental Workflow for Assessing Inhibitor Efficacy in Hepatocytes
This workflow outlines the key steps to evaluate the effectiveness of this compound in a cell-based model.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessment of Hsd17B13-IN-103 in Primary Human Hepatocytes
For Research Use Only
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4][5] This makes HSD17B13 a compelling therapeutic target for these conditions. Hsd17B13-IN-103 is a novel inhibitor of HSD17B13 intended for in vitro research to explore the therapeutic potential of HSD17B13 inhibition in the context of NAFLD and NASH.[6]
These application notes provide a detailed protocol for the initial assessment of this compound in primary human hepatocytes, a key in vitro model for studying liver function and disease.[7][8] The described assays are designed to evaluate the compound's effect on lipid accumulation, cytotoxicity, and target engagement in a physiologically relevant cell system.
HSD17B13 Signaling Pathway
HSD17B13 is localized to lipid droplets within hepatocytes and is implicated in hepatic lipid metabolism.[2] Its expression is upregulated in patients with NAFLD.[3] The enzyme is thought to play a role in the progression of liver disease by influencing lipid droplet dynamics and potentially generating pro-inflammatory lipid mediators.[9] Inhibition of HSD17B13 is hypothesized to reduce hepatic lipid accumulation and protect against lipotoxicity.[1][4]
Proposed mechanism of this compound action in hepatocytes.
Experimental Protocols
The following protocols are designed for the initial characterization of this compound in primary human hepatocytes. It is recommended to use cryopreserved primary human hepatocytes from pooled donors to minimize lot-to-lot variability.[8]
Materials and Reagents
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating and incubation medium
-
This compound (and a known HSD17B13 inhibitor, e.g., BI-3231, as a positive control)
-
Palmitic acid (or a mixture of oleic and palmitic acids)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Lipid accumulation assay kit (e.g., Nile Red or BODIPY™-based)
-
Reagents for RNA isolation, reverse transcription, and quantitative PCR (qPCR)
-
Assay plates (24- or 96-well, tissue culture treated)
Experimental Workflow
Workflow for assessing this compound in primary human hepatocytes.
Protocol 1: Lipid Accumulation Assay
This assay quantifies the effect of this compound on intracellular lipid accumulation in a model of steatosis.
-
Hepatocyte Plating: Thaw and plate primary human hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow cells to attach for 4-6 hours.
-
Induction of Steatosis: Prepare a stock solution of palmitic acid complexed with fatty acid-free BSA. Induce steatosis by treating the hepatocytes with an appropriate concentration of palmitic acid (e.g., 200-500 µM) for 24 hours.[10]
-
Compound Treatment: Co-incubate the steatotic hepatocytes with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and the positive control. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for an additional 24-48 hours at 37°C and 5% CO₂.
-
Lipid Staining: Stain intracellular lipid droplets using a fluorescent dye such as Nile Red or BODIPY™ 493/503 according to the manufacturer's instructions.
-
Quantification: Measure fluorescence intensity using a plate reader. A decrease in fluorescence in inhibitor-treated wells compared to vehicle-treated wells indicates a reduction in lipid accumulation.[9]
Protocol 2: Cytotoxicity Assay
This assay assesses the potential toxicity of this compound on primary human hepatocytes.
-
Cell Plating and Treatment: Plate hepatocytes and treat with this compound as described in the lipid accumulation assay. It is advisable to run this assay in parallel with the lipid accumulation assay on a separate plate.
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay (e.g., MTT or PrestoBlue™) following the manufacturer's protocol.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 3: Target Engagement and Gene Expression Analysis (qPCR)
This protocol evaluates the effect of this compound on the expression of HSD17B13 and other key genes involved in lipid metabolism.
-
Cell Culture and Treatment: Plate hepatocytes in 24-well plates and treat as described above.
-
RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform quantitative PCR using primers for HSD17B13 and other relevant genes (e.g., SREBP-1c, FASN, ACC). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the expected outcomes based on data from similar HSD17B13 inhibitors.[1][4]
Table 1: Effect of this compound on Lipid Accumulation and Cell Viability
| Concentration | % Lipid Accumulation (vs. Vehicle) | % Cell Viability (vs. Vehicle) |
| Vehicle Control | 100% | 100% |
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM | ||
| Positive Control |
Table 2: Effect of this compound on Gene Expression
| Treatment | HSD17B13 (Fold Change) | SREBP-1c (Fold Change) | FASN (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | |||
| Positive Control (1 µM) |
Expected Outcomes
Based on studies with other HSD17B13 inhibitors, treatment with this compound is expected to:
-
Reduce Lipid Accumulation: A dose-dependent decrease in triglyceride accumulation in hepatocytes under lipotoxic conditions is anticipated.[1]
-
Maintain Cell Viability: The compound is expected to be non-toxic at concentrations effective for reducing lipid accumulation.[1][4]
-
Modulate Gene Expression: Inhibition of HSD17B13 may lead to changes in the expression of genes involved in lipid metabolism.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound in primary human hepatocytes. These assays will help elucidate the compound's potential as a therapeutic agent for NAFLD and NASH by assessing its efficacy in reducing lipid accumulation and its overall safety profile in a key preclinical model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Hsd17B13-IN-103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-103. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Inconsistent Results
Researchers may occasionally experience variability in their results when using this compound. This guide provides a systematic approach to troubleshooting common issues.
Problem: Inconsistent or lower-than-expected inhibition of HSD17B13 activity in in vitro enzymatic assays.
-
Potential Cause 1: Reagent Quality and Handling
-
Solution: Ensure the proper storage and handling of this compound, the recombinant HSD17B13 enzyme, and all other reagents. Prepare fresh stock solutions of the inhibitor and other critical reagents for each experiment to avoid degradation. It is recommended to store lyophilized this compound powder at -20°C for long-term storage and 4°C for short-term use.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]
-
-
Potential Cause 2: Assay Conditions
-
Solution: Optimize assay parameters such as enzyme and substrate concentrations, and incubation times. The inhibitory potency of a compound can be influenced by the substrate concentration; it is advisable to use a substrate concentration at or below the Michaelis constant (Km) of the enzyme.[2] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to prevent any solvent-induced effects on enzyme activity.[1]
-
-
Potential Cause 3: Inhibitor Solubility
-
Solution: Visually inspect the assay plate for any signs of compound precipitation. Poor solubility of this compound in the aqueous assay buffer can lead to a lower effective concentration. If precipitation is observed, consider adjusting the buffer composition or reducing the final concentration of the inhibitor.[3]
-
Problem: High variability or unexpected cytotoxicity in cell-based assays.
-
Potential Cause 1: Off-Target Effects or Cytotoxicity
-
Solution: It is crucial to differentiate between on-target inhibition of HSD17B13 and general cytotoxicity. Common signs of off-target effects include a significant decrease in cell viability at concentrations where the target is not expected to be fully inhibited, or changes in cell morphology.[3] To address this, perform a dose-response curve to determine the concentration at which 50% of the cells are no longer viable (CC50). A large therapeutic window (the ratio of CC50 to the on-target IC50) suggests a lower likelihood of cytotoxicity causing the observed effects.[3]
-
-
Potential Cause 2: Cell Line Variability
-
Solution: Ensure the use of a consistent and well-characterized cell line. The expression levels of HSD17B13 can vary between different cell types and even between passages of the same cell line. It is good practice to regularly verify the expression of HSD17B13 in the cell line being used.
-
-
Potential Cause 3: Compound Stability in Culture Media
-
Solution: Assess the stability of this compound in your specific cell culture media over the time course of the experiment. Degradation of the compound can lead to a decrease in the effective concentration and inconsistent results.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[4][5] HSD17B13 is an enzyme primarily expressed in the liver and is associated with lipid droplets.[2][6] The primary mechanism of action of this compound is the inhibition of the enzymatic activity of HSD17B13.[4][5] This enzyme is believed to play a role in hepatic lipid metabolism.[7]
Q2: What is the primary research application for this compound?
A2: The primary research application for this compound is in the study of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[4][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[6][8] this compound is used to pharmacologically mimic this protective effect to investigate the therapeutic potential of inhibiting HSD17B13.
Q3: What are the known substrates for HSD17B13?
A3: The definitive endogenous substrate of HSD17B13 is still under investigation. However, in vitro and cell-based assays have identified several potential substrates, including steroids like estradiol, and retinol.[9][10] The choice of substrate in an experimental assay is a critical parameter that can affect the measurement of inhibitor potency.
Q4: Are there known off-target effects for this compound?
A4: Specific off-target effects for this compound are not detailed in publicly available literature. However, as with any small molecule inhibitor, off-target activities are possible. It is recommended to perform counter-screens or use structurally unrelated inhibitors to confirm that the observed biological effects are due to the specific inhibition of HSD17B13.
Q5: How does the choice of experimental model (biochemical vs. cellular) impact the results?
A5: Biochemical assays using purified recombinant HSD17B13 provide a direct measure of enzyme inhibition but may not fully recapitulate the cellular environment. Cellular assays, for example in human liver cell lines like HepG2 or Huh7, offer a more biologically relevant context but can be influenced by additional factors such as cell permeability, compound metabolism, and the presence of other cellular components. Therefore, it is common to see differences in the measured potency of an inhibitor between these two assay formats.
Quantitative Data Summary
| Inhibitor Name | Target | IC50 (Biochemical Assay) | Cell-Based Assay Potency | Reference(s) |
| This compound | HSD17B13 | Data not publicly available | Data not publicly available | [4][5] |
| BI-3231 | HSD17B13 | Single-digit nM (Kᵢ) | Double-digit nM | [9][11] |
| HSD17B13-IN-104 | HSD17B13 | 2.5 nM | Not Reported | [4] |
| HSD17B13-IN-10 | HSD17B13 | 0.01 µM | Not Reported | [4] |
| HSD17B13-IN-74 | HSD17B13 | < 0.1 µM (for estradiol) | Not Reported | [4] |
| HSD17B13-IN-13 | HSD17B13 | < 0.1 µM (for estradiol) | Not Reported | [4] |
Experimental Protocols
The following are generalized protocols for common experiments involving HSD17B13 inhibitors. Researchers should optimize these protocols for their specific experimental setup.
In Vitro HSD17B13 Enzymatic Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Substrate (e.g., Estradiol or Retinol)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well assay plates
-
Plate reader capable of detecting luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the HSD17B13 enzyme (final concentration typically 50-100 nM).
-
Initiate the reaction by adding a mixture of the substrate (e.g., 10-50 µM Estradiol) and cofactor (e.g., 500 µM NAD+).
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based HSD17B13 Activity Assay
Objective: To assess the potency of this compound in a cellular context.
Materials:
-
Human liver cell line (e.g., HepG2, Huh7)
-
This compound
-
Cell culture medium
-
Substrate (e.g., all-trans-retinol)
-
Cell lysis buffer
-
Method for detecting product (e.g., HPLC for retinaldehyde)
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 1 hour).
-
-
Substrate Addition: Add the substrate (e.g., all-trans-retinol) to the wells.
-
Incubation: Incubate for a further period (e.g., 4-24 hours) to allow for substrate conversion.
-
Sample Collection and Analysis:
-
Collect the cell supernatant or lyse the cells.
-
Analyze the amount of product formed using a suitable method (e.g., LC-MS or a specific ELISA).
-
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the product formation against the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hsd17B13-IN-103 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Hsd17B13-IN-103 in cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)[1][2][3]. HSD17B13 is a liver-specific enzyme associated with lipid droplets and is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1][2][3]. By inhibiting the enzymatic activity of HSD17B13, this compound serves as a valuable tool for studying the role of HSD17B13 in liver pathology.
Q2: What is the recommended starting concentration for this compound in cell culture?
While a specific IC50 value for this compound is not publicly available, a reasonable starting point for dose-response experiments can be inferred from the potency of other HSD17B13 inhibitors. These inhibitors show a wide range of potencies, from low nanomolar to the micromolar range[4][5][6][7]. Therefore, a broad concentration range, for instance, from 10 nM to 10 µM, is recommended for initial experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO)[8]. Stock solutions should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity[8].
Q4: Which cell lines are suitable for studying the effects of this compound?
Liver-derived cell lines that endogenously express HSD17B13 are the most relevant models. Commonly used human hepatoma cell lines such as HepG2 and Huh7 are suitable for these studies[9]. Additionally, primary hepatocytes can be used, though their availability and viability in culture can be limiting factors.
Q5: How can I confirm that this compound is engaging with its target in my cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular environment[8][10]. This technique is based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation[8][10]. An increase in the thermal stability of HSD17B13 in the presence of this compound is a strong indicator of target engagement[10].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Low HSD17B13 expression in the cell line. | Confirm HSD17B13 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher expression or an overexpression system. | |
| Poor inhibitor solubility or stability. | Ensure the inhibitor is fully dissolved in the stock solution. Prepare fresh dilutions for each experiment. Minimize the time the inhibitor is in aqueous solution before being added to cells. | |
| High levels of cytotoxicity | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration. Use a lower concentration range in your experiments. |
| Off-target effects. | Test a structurally different HSD17B13 inhibitor to see if the cytotoxicity is consistent. Use a lower concentration that still shows target engagement. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Include a vehicle-only control in all experiments. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Uneven distribution of the inhibitor. | Mix the inhibitor thoroughly in the media before adding it to the cells. | |
| Variability in lipid droplet induction (if applicable). | Prepare a master mix of the fatty acid-supplemented media to ensure consistent treatment across all wells. |
Data Presentation
Table 1: Comparative Potency of Selected HSD17B13 Inhibitors
| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Reference |
| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | [4] |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | [4] |
| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | [4] |
| HSD17B13-IN-61 | ≤ 0.1 µM | Not Reported | Estradiol | [4] |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | [4] |
| Hsd17B13-IN-23 | < 0.1 µM | Not Reported | Estradiol | [6] |
| Hsd17B13-IN-23 | < 1 µM | Not Reported | Leukotriene B3 | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cell viability, which is crucial for identifying the appropriate concentration range for your experiments.
Materials:
-
Target cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). Include a vehicle-only control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[11][12][13].
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for confirming the binding of this compound to the HSD17B13 protein in a cellular context.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer
-
Proteinase inhibitors
-
PCR machine or heat block
-
SDS-PAGE and Western blot reagents
-
Primary antibody against HSD17B13
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine or heat block.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an HSD17B13-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble HSD17B13 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement[10].
Mandatory Visualizations
Caption: Transcriptional regulation and function of HSD17B13.
Caption: HSD17B13-mediated pro-inflammatory signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preventing Hsd17B13-IN-103 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors, including Hsd17B13-IN-103. The following information is designed to help you prevent common issues such as compound precipitation in media and to provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: My Hsd17B13 inhibitor, this compound, is precipitating immediately after I add it to my cell culture media. What is the cause and how can I prevent this?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds when a concentrated stock solution (usually in DMSO) is diluted into an aqueous environment like cell culture media. This occurs because the compound's solubility limit in the final aqueous solution is exceeded.
To prevent this, consider the following solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. An intermediate dilution in a smaller volume of pre-warmed media can help. Add the compound dropwise while gently vortexing the media to facilitate mixing.
-
Pre-warm the Media: The solubility of many compounds is temperature-dependent. Always use cell culture media that has been pre-warmed to 37°C before adding your inhibitor.
-
Control the DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%, to minimize both solvent toxicity and its effect on compound solubility.
Q2: I observed that my Hsd17B13 inhibitor precipitated in the incubator after a few hours or days. What could be the reason?
A2: Delayed precipitation can be caused by several factors related to the incubator's environment and the composition of the media over time.
-
Temperature and pH Shifts: The CO2 environment in an incubator can lower the pH of the media, which may affect the solubility of pH-sensitive compounds. Temperature fluctuations from opening and closing the incubator can also play a role. Ensure your media is properly buffered for the CO2 concentration you are using.
-
Interaction with Media Components: Your inhibitor may interact with salts, proteins (especially if you are using serum), or other components in the media, forming less soluble complexes over time.
-
Media Evaporation: In long-term experiments, evaporation can concentrate all components in the media, potentially pushing your inhibitor's concentration above its solubility limit. Ensure proper humidification in your incubator.
Q3: What is the recommended solvent and storage condition for Hsd17B13 inhibitors?
A3: Most small molecule inhibitors, including those targeting HSD17B13, have limited aqueous solubility and are typically dissolved in organic solvents.
-
Recommended Solvent: High-purity, anhydrous DMSO is the most common solvent for preparing high-concentration stock solutions (e.g., 10 mM).
-
Storage of Stock Solutions: Store stock solutions at -20°C for short-term storage and at -80°C for long-term storage to maintain stability. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of Hsd17B13 inhibitors in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution from DMSO stock. | Perform serial dilutions. Add the inhibitor to pre-warmed (37°C) media dropwise while gently mixing. | |
| Low temperature of the media. | Always use media pre-warmed to 37°C. | |
| Delayed Precipitation (in incubator) | pH shift due to CO2 environment. | Ensure your media has the correct buffer formulation for your incubator's CO2 setting. |
| Interaction with media components (e.g., serum proteins). | Test the solubility of your compound in your specific media formulation (with and without serum if applicable). Consider using a different media formulation if problems persist. | |
| Evaporation of media in long-term cultures. | Maintain proper humidity in the incubator and use plates with low-evaporation lids. | |
| Precipitate in Frozen Stock Solution After Thawing | The compound's solubility is lower at colder temperatures. | Thaw the stock solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use. If precipitation persists, the stock concentration may be too high. |
Quantitative Data Summary
While specific quantitative data for this compound is not widely available, the following tables provide data for a well-characterized and potent HSD17B13 inhibitor, BI-3231 , which can be used as a representative example.
Table 1: In Vitro Potency of a Representative HSD17B13 Inhibitor (BI-3231)
| Compound | Target | Assay Type | IC50 / Ki | Cell Line |
| BI-3231 | Human HSD17B13 | Enzymatic (Ki) | Single-digit nM | - |
| BI-3231 | Mouse HSD17B13 | Enzymatic (Ki) | Single-digit nM | - |
| BI-3231 | Human HSD17B13 | Cellular | Double-digit nM | - |
Table 2: Solubility of a Representative HSD17B13 Inhibitor (BI-3231)
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (328.63 mM) | May require ultrasonication and warming to 60°C to fully dissolve.[1] |
| Aqueous Buffer (e.g., PBS) | Poor | Generally considered insoluble for direct preparation of working solutions. |
Experimental Protocols
The following are detailed methodologies for key experiments involving HSD17B13 inhibitors.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of the HSD17B13 inhibitor powder.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath or gentle warming to aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Visually confirm that the compound is fully dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform an intermediate dilution of your stock solution in the culture medium.
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is kept below 0.1%.
-
Gently mix the final working solution before adding it to your cells.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be used to verify that the HSD17B13 inhibitor is binding to its target within the cells.
-
Cell Treatment: Culture your cells (e.g., HepG2 or Huh7) to the desired confluency. Treat the cells with the HSD17B13 inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the tubes at high speed to pellet the aggregated proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HSD17B13 at each temperature using Western blotting. A successful inhibitor will stabilize the HSD17B13 protein, leading to more soluble protein at higher temperatures compared to the vehicle control.
Mandatory Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of inhibition.
Caption: A step-by-step logical guide for troubleshooting precipitation issues.
References
Hsd17B13-IN-103 off-target effects and how to mitigate them
Welcome to the technical support center for Hsd17B13-IN-103. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this inhibitor and to offer strategies for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound, also known as Compound 44, is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[2][3] Genetic loss-of-function variants in HSD17B13 are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][4] this compound is intended for preclinical research in these areas.[1]
Q2: What is known about the selectivity and off-target profile of this compound?
A2: As of late 2025, detailed public information on the comprehensive selectivity and off-target profile of this compound is limited. The discovery and characterization of many small molecule inhibitors, including those in the same class as this compound, often involve initial screening against related targets. For instance, the well-characterized HSD17B13 inhibitor BI-3231 was shown to be highly selective against its closest structural homolog, HSD17B11.[4][5] However, without specific data for this compound, researchers should assume the potential for off-target activities and independently verify its selectivity in their experimental systems.
Q3: Why is it critical to evaluate for off-target effects when using a novel inhibitor?
A3: Off-target effects occur when an inhibitor binds to and modulates proteins other than its intended target. These unintended interactions are a significant concern as they can lead to:
-
Misinterpretation of results: An observed biological effect might be incorrectly attributed to the inhibition of HSD17B13 when it is actually caused by an off-target interaction.
-
Cellular toxicity: Inhibition of essential cellular pathways by off-target binding can lead to cell death or other toxic effects, confounding experimental outcomes.
-
Poor translation to in vivo models: Promising in vitro results may not be reproducible in animal models if the effects are driven by off-targets that have different consequences in a whole organism.
Q4: What are the most common off-targets for small molecule inhibitors?
A4: While off-targets can be diverse, kinases are a frequent class of unintended targets. The ATP-binding pocket of kinases is a structurally conserved motif that can be bound by a wide variety of small molecules, even those not designed as kinase inhibitors. Therefore, profiling an inhibitor against a panel of kinases is a standard and crucial step in its characterization. Other common off-targets can include other members of the same protein family (e.g., other HSD17B isoforms) or proteins with similar ligand-binding domains.[2]
Troubleshooting Guide: Investigating Unexpected Results
This guide provides a systematic approach to troubleshooting experiments when off-target effects of this compound are suspected.
Issue 1: The observed cellular phenotype is inconsistent with the known biology of HSD17B13.
-
Possible Cause: The phenotype may be driven by the inhibition of an unknown off-target protein. For example, HSD17B13 is primarily involved in lipid metabolism.[2] Effects on unrelated pathways like cell cycle progression or apoptosis may suggest an off-target activity.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound binds to HSD17B13 in your cells at the concentrations used. (See Protocol 2)
-
Perform a Dose-Response Analysis: Determine if the concentration of this compound required to produce the phenotype correlates with its IC50 for HSD17B13 inhibition. A significant discrepancy points towards an off-target effect.
-
Use an Orthogonal Approach: Employ a different method to reduce HSD17B13 function, such as siRNA or a structurally unrelated HSD17B13 inhibitor. If this does not reproduce the phenotype, the effect is likely off-target.
-
Utilize a Negative Control: If available, a close structural analog of this compound that is inactive against HSD17B13 can help determine if the phenotype is due to a shared chemical scaffold feature.
-
Issue 2: High levels of cytotoxicity are observed at concentrations close to the IC50 for HSD17B13.
-
Possible Cause: The inhibitor may be engaging one or more off-target proteins that are critical for cell survival.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Conduct a detailed cytotoxicity assay (e.g., MTS or LDH release) alongside your functional assay to determine the concentration range where HSD17B13 is inhibited without causing significant cell death.
-
Broad-Spectrum Off-Target Screening: Submit the compound for screening against a broad panel of targets, such as the SafetyScreen44 panel, which includes receptors, ion channels, and enzymes known for adverse effects.[4]
-
Chemical Proteomics: Use affinity chromatography with this compound as bait to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify potential off-targets.
-
Data Presentation: Example Selectivity Profile
While specific data for this compound is not publicly available, the table below illustrates the typical data generated for a selective inhibitor, using BI-3231 as an example. Researchers should aim to generate similar data for this compound.
Table 1: Example Inhibitory Activity and Selectivity of BI-3231
| Target | IC50 / Ki Value | Species | Notes |
| HSD17B13 (On-Target) | IC50: 1 nM | Human | Potent inhibition of the intended target. |
| HSD17B13 (On-Target) | IC50: 13 nM | Mouse | High potency is maintained across species. |
| HSD17B11 (Off-Target) | IC50: >10,000 nM | N/A | >10,000-fold selectivity over the closest homolog. |
| SafetyScreen44 Panel | Minimal Interactions | N/A | Low potential for common adverse off-target effects. |
| Cytochrome P450s | No Inhibition | N/A | Low potential for drug-drug interactions. |
| hERG Channel | No Inhibition | N/A | Low risk of cardiac-related side effects. |
Data sourced from references 2 and 5.
Mandatory Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases. It is recommended to use a commercial service for this assay.
-
Objective: To determine the inhibitory activity (IC50 values) of this compound against a large number of kinases to identify potential off-targets.
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Provide the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Primary Screen: The service will typically perform a primary screen at a single high concentration of the inhibitor (e.g., 1 or 10 µM) against their kinase panel (e.g., >400 kinases). The result is usually reported as percent inhibition.
-
IC50 Determination (Follow-up): For any kinases showing significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve is generated to determine the precise IC50 value.
-
Data Analysis: Calculate a selectivity score by comparing the IC50 for the on-target (HSD17B13) versus the off-target kinases. A selectivity window of >100-fold is generally considered good.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that this compound binds to HSD17B13 within a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
-
Objective: To confirm that this compound engages with HSD17B13 in intact cells.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant human liver cell line (e.g., HepG2 or Huh7) that endogenously expresses HSD17B13. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend them in a lysis buffer. Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble HSD17B13 remaining in each sample by Western Blot or ELISA using a specific HSD17B13 antibody.
-
Data Analysis: Plot the amount of soluble HSD17B13 as a function of temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates target engagement and stabilization.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of Hsd17B13-IN-103 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with the small molecule inhibitor Hsd17B13-IN-103 in solution. The following information is based on general principles for handling small molecule inhibitors, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A1: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing a precipitate in my this compound stock solution after thawing. How can I prevent this?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare my initial stock solution of this compound to maximize its stability?
A3: The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its strong solubilizing power.[2] From this stock, you can make serial dilutions into your aqueous experimental medium. It is important to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to not affect the biological system.[2]
Q4: What are the common causes of compound degradation in aqueous buffers?
A4: Degradation in aqueous solutions can be due to several factors:
-
Hydrolysis: The compound may be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: The compound may be sensitive to dissolved oxygen in the buffer or exposure to light.[3]
-
Solubility Issues: The compound may have poor solubility, leading to precipitation that can be mistaken for degradation.[3]
-
Adsorption: The compound may adsorb to the surface of storage containers.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and improve the stability of this compound in solution.
Observed Problem: Loss of this compound activity in an assay.
| Potential Cause | Recommended Action |
| Compound Degradation in Solution | Assess Stability: Perform a stability study by incubating the inhibitor in the assay buffer at the experimental temperature for various durations. Analyze the samples by HPLC or LC-MS to quantify the amount of intact inhibitor remaining.[3]Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[3]Optimize Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[4] Protect from light by using amber vials or wrapping tubes in foil.[1][3] |
| Precipitation from Solution | Determine Kinetic Solubility: Experimentally determine the highest concentration of the inhibitor that remains in solution in your specific aqueous buffer.[5]Adjust Solvent System: If precipitation occurs upon dilution into an aqueous buffer, consider decreasing the final concentration, using a co-solvent system, or adjusting the pH of your buffer for ionizable compounds.[5] |
| Adsorption to Labware | Use Low-Binding Materials: Utilize low-binding microplates and tubes to minimize the loss of compound due to surface adsorption.[3]Include a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to the assay buffer can help prevent aggregation and non-specific binding.[6] |
Experimental Protocols
Protocol 1: Preliminary Assessment of this compound Stability
This protocol provides a method to quickly evaluate the stability of this compound in a specific buffer.
Methodology:
-
Prepare Working Solution: Prepare a solution of this compound at the final experimental concentration in the desired aqueous buffer.
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and condition. Incubate the vials at the intended experimental temperatures (e.g., 4°C, 25°C, 37°C).[3]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[3]
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.[3][5]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the intact inhibitor.[3]
Protocol 2: Determination of Kinetic Solubility
This protocol outlines a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[5]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.[5]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.[5]
-
Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours). Visually inspect each well for any signs of precipitation. You can also use a plate reader to measure light scattering to detect turbidity.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[5]
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.[7][8]
Caption: Troubleshooting workflow for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background in HSD17B13 enzymatic assays
Welcome to the technical support center for HSD17B13 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during HSD17B13 enzymatic assays, with a focus on resolving high background signals.
Issue 1: High Background Signal in My Luminescence-Based (e.g., NAD-Glo™) Assay
High background can mask the true signal from your enzymatic reaction. Here are common causes and their solutions.
-
Question: My assay plate is showing high luminescence even in the wells without the HSD17B13 enzyme. What could be the cause?
Answer: This issue often points to factors independent of the enzyme activity. Here’s how to troubleshoot:
-
Autoluminescence of Test Compounds: Some small molecules inherently emit light and can interfere with luminescence-based readouts.
-
Troubleshooting Step: Run a control plate containing your test compounds in the assay buffer without the enzyme or substrate. This will identify any compounds that are autoluminescent.[1]
-
-
Reagent Contamination: Buffers and other reagents may be contaminated with NADH or enzymes that can reduce NAD⁺, leading to a false signal.[1]
-
Troubleshooting Step: Prepare fresh buffers and reagents for each experiment. Ensure high purity of all components.
-
-
-
Question: The background signal is high across all wells, including my "no enzyme" and "no substrate" controls. What should I check?
Answer: Widespread high background often implicates the assay components or the assay conditions themselves.
-
Suboptimal Assay Buffer: The composition of your assay buffer is critical for enzyme stability and to minimize non-specific reactions.
-
Impure or Degraded Reagents: Substrates and cofactors can degrade over time, leading to increased background.
-
Troubleshooting Step: Prepare fresh stock solutions of substrates (e.g., estradiol, retinol) and the cofactor NAD⁺ for each experiment.[1][3] Substrates like retinol (B82714) can be sensitive, so proper storage and handling are crucial.[3]
-
-
-
Question: My results are inconsistent, with high variability between replicates. Could this be related to high background?
Answer: Yes, high variability can be a symptom of underlying issues that also contribute to high background. Inconsistent experimental execution is a common culprit.
-
Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or test compounds can lead to significant differences in signal.
-
Troubleshooting Step: Use calibrated pipettes and follow consistent pipetting techniques. Developing and adhering to a strict Standard Operating Procedure (SOP) can minimize this variability.[1]
-
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants, leading to altered enzyme activity and higher background.[2]
-
Troubleshooting Step: Avoid using the outer wells of the plate for critical experiments, or ensure proper sealing and incubation in a humidified environment to minimize evaporation.[2]
-
-
Enzyme Instability: HSD17B13 can be unstable, and improper handling can lead to inconsistent activity.
-
Troubleshooting Step: Aliquot the enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. When in use, keep the enzyme on ice and mix gently without vortexing.[3]
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing high background in HSD17B13 enzymatic assays.
Caption: Troubleshooting workflow for high background.
Quantitative Data Summary
The following tables provide reference concentrations and parameters for HSD17B13 assays.
Table 1: Typical Reagent Concentrations for HSD17B13 Enzymatic Assays
| Component | Typical Concentration Range | Notes |
| HSD17B13 Enzyme | 50-100 nM | Titrate to find the optimal concentration for a robust signal window.[5] |
| Substrate (Estradiol or LTB4) | 10-50 µM | Substrate choice may influence inhibitor potency.[5][6] |
| Substrate (Retinol) | 2.4 µM | Can be used as an alternative substrate.[6] |
| Cofactor (NAD⁺) | Saturating concentrations | Ensure NAD⁺ is not a limiting factor in the reaction.[3] |
| DMSO | ≤ 0.1% - 1% | Keep final solvent concentration low to avoid cytotoxicity in cell-based assays or interference in biochemical assays.[2][6][7] |
| BSA | 0.01% | Helps to stabilize the enzyme.[4][5] |
| Tween-20 or Triton X-100 | 0.01% | Mild detergents that can prevent protein aggregation.[2][4][5] |
Table 2: Reported Potency of a Known HSD17B13 Inhibitor (BI-3231)
| Assay Type | Substrate | Species | IC50 / Ki | Reference |
| Enzymatic | Estradiol | Human | Ki in the single-digit nM range | [6] |
| Enzymatic | Estradiol | Human | IC50: 1 nM, Ki: 0.7 ± 0.2 nM | [8] |
| Cellular | Not specified | Human | Double-digit nM activity | [6] |
| Enzymatic | Estradiol | Mouse | IC50: 13 nM | [8] |
Key Experimental Protocols
Below are detailed methodologies for performing HSD17B13 enzymatic assays.
Protocol 1: HSD17B13 Enzymatic Inhibition Assay (Biochemical)
This protocol describes a general method for determining the IC50 of an inhibitor using purified HSD17B13 enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 40 mM Tris, pH 7.4, containing 0.01% BSA and 0.01% Tween-20.[4][5]
-
Enzyme Solution: Dilute the recombinant HSD17B13 enzyme in the assay buffer to the desired final concentration (e.g., 50-100 nM).[5] Keep on ice.
-
Substrate/Cofactor Mix: Prepare a mix containing the chosen substrate (e.g., estradiol) and NAD⁺ in the assay buffer.
-
Test Compounds: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration remains low (e.g., <1%).[2]
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the appropriate wells of the assay plate.[2]
-
Add the diluted HSD17B13 enzyme solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[2]
-
Initiate the reaction by adding the substrate/cofactor mix to all wells.[9]
-
Incubate the reaction at room temperature for a set period (e.g., 2 hours).[1]
-
Stop the reaction and detect the amount of NADH produced using a commercially available detection reagent (e.g., NAD-Glo™).[2]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Protocol 2: Cellular HSD17B13 Activity Assay
This protocol outlines a general workflow for assessing HSD17B13 activity in a cellular context.
-
Cell Culture and Treatment:
-
Seed a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the test inhibitor in complete culture medium. Ensure the final DMSO concentration is non-toxic (≤ 0.1%).[7]
-
Treat the cells with the inhibitor dilutions for a predetermined time (e.g., 24 hours).
-
-
Measurement of HSD17B13 Activity:
-
After inhibitor treatment, lyse the cells.
-
Measure the enzymatic activity of HSD17B13 in the cell lysates using a method similar to the biochemical assay described above, by providing the substrate and cofactor and measuring NADH production.[10]
-
Alternatively, assess a relevant downstream phenotypic endpoint, such as lipid accumulation, using methods like Oil Red O staining.[10]
-
-
Data Analysis:
-
Normalize the results to a vehicle control (e.g., DMSO-treated cells).
-
Plot the results against the inhibitor concentration to determine the IC50 or EC50 value.
-
HSD17B13 Signaling and Inhibition
The following diagram illustrates the role of HSD17B13 in retinol metabolism and how inhibitors block its function.
Caption: HSD17B13's role in retinol metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enanta.com [enanta.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to control for Hsd17B13-IN-103 cytotoxicity in vitro
Welcome to the technical support center for Hsd17B13-IN-103. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential cytotoxicity of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and how might inhibition by this compound lead to cytotoxicity?
A1: Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, specifically on the surface of lipid droplets within hepatocytes.[1][2] Its main functions are associated with lipid and retinol (B82714) metabolism.[1][2] HSD17B13 is known to catalyze the conversion of retinol to retinaldehyde.[3][4]
Inhibition of HSD17B13 by this compound could potentially lead to cytotoxicity through several mechanisms:
-
Disruption of Retinoid Homeostasis: Blocking the conversion of retinol to retinaldehyde can lead to an accumulation of retinol or a deficiency of retinaldehyde and its downstream metabolites, which are vital for numerous cellular functions.[5]
-
Altered Lipid Metabolism: As HSD17B13 is associated with lipid droplets, its inhibition may interfere with lipid storage and mobilization, potentially causing lipotoxicity.[5]
-
Modulation of Inflammatory Pathways: HSD17B13 is implicated in inflammatory responses, and its inhibition could alter these signaling pathways, possibly resulting in cytotoxic effects in certain cellular environments.[5]
-
Off-Target Effects: Like many small molecule inhibitors, this compound may bind to other proteins besides HSD17B13, leading to unintended cellular effects and cytotoxicity.[5][6]
Q2: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A2: Since HSD17B13 is predominantly expressed in liver hepatocytes, it is crucial to use cell lines of hepatic origin.[2][3][5] Recommended cell lines include:
-
HepG2: A human hepatoma cell line commonly used for liver toxicity studies.[5]
-
Huh7: Another human hepatoma cell line that serves as a standard model in liver research.[5]
-
Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity studies as they most closely resemble the in vivo liver environment. However, they are more costly and have a limited lifespan.[5]
It is essential to verify the expression of HSD17B13 in your chosen cell line before initiating cytotoxicity experiments.
Q3: My initial experiments show this compound is cytotoxic at higher concentrations. How can I differentiate between on-target and off-target effects?
A3: Distinguishing between on-target and off-target cytotoxicity is a critical step in evaluating any inhibitor. Here are several strategies:
-
Use a Control Compound: Include an inactive enantiomer or a structurally similar but inactive analog of this compound in your experiments. If the control compound does not elicit cytotoxicity at the same concentrations, it suggests the observed effect is likely on-target.
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by adding downstream metabolites of the HSD17B13-catalyzed reaction, such as retinaldehyde. If the addition of retinaldehyde alleviates the cytotoxicity, it points towards an on-target effect.
-
HSD17B13 Knockdown/Knockout Models: Compare the cytotoxic effects of this compound in wild-type cells versus cells where HSD17B13 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). If the inhibitor shows reduced cytotoxicity in the knockdown/knockout cells, the effect is likely on-target.
-
Thermal Shift Assays (CETSA): Cellular Thermal Shift Assays can confirm direct binding of this compound to HSD17B13 in a cellular context.
-
Off-Target Profiling: Screen this compound against a panel of common off-target proteins, such as kinases or other dehydrogenases, to identify potential unintended interactions.[6]
Troubleshooting Guides
Problem 1: High background cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%).[6] Run a vehicle-only control to assess solvent toxicity. |
| Compound Instability | Assess the stability of this compound in your cell culture media over the duration of the experiment. Degradation products may be cytotoxic. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to perturbations in the HSD17B13 pathway or have low expression of the target protein. Confirm HSD17B13 expression and consider using a more robust cell line. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations. Ensure consistent pH and temperature. |
| Substrate/Cofactor Issues | For assays measuring enzymatic activity, ensure the concentrations of substrates (e.g., retinol) and cofactors (e.g., NAD+) are optimal and not limiting. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Standard In Vitro Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxicity of this compound.
Methodology:
-
Cell Culture: Culture a relevant hepatic cell line (e.g., HepG2) in appropriate media and conditions until approximately 80% confluency.[6]
-
Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in cell culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.[6]
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.[7][8]
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Protocol 2: HSD17B13 Knockdown for On-Target Validation
Objective: To determine if the cytotoxicity of this compound is dependent on the presence of HSD17B13.
Methodology:
-
siRNA Transfection: Transfect hepatic cells with either a validated siRNA targeting HSD17B13 or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm HSD17B13 knockdown by qRT-PCR or Western blot.
-
Cytotoxicity Assay: Re-seed the remaining wild-type, control siRNA-transfected, and HSD17B13 siRNA-transfected cells into 96-well plates.
-
Inhibitor Treatment: Treat the cells with a dose range of this compound as described in Protocol 1.
-
Viability Assessment: Measure cell viability at a predetermined time point.
Data Presentation:
| Concentration (µM) | % Viability (Wild-Type) | % Viability (Control siRNA) | % Viability (HSD17B13 siRNA) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualizing Key Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. kosheeka.com [kosheeka.com]
Overcoming poor bioavailability of Hsd17B13-IN-103 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Hsd17B13-IN-103.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, specifically associated with lipid droplets.[1][2][3][4] Its expression is increased in non-alcoholic fatty liver disease (NAFLD).[2][3][4] Genetic studies have revealed that individuals with loss-of-function variants in the Hsd17B13 gene have a lower risk of progressing from simple fatty liver to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][4][5][6][7] This protective effect makes Hsd17B13 an attractive therapeutic target for chronic liver diseases.[4][5] this compound is a small molecule inhibitor designed to target this protein for the potential treatment of NAFLD and NASH.
Q2: We are observing poor in vivo efficacy with this compound despite good in vitro potency. What are the likely causes?
A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. For a liver-targeted drug like this compound, the primary reasons for poor in vivo performance are often linked to its pharmacokinetic properties. These can include:
-
Low Aqueous Solubility: Many small molecule inhibitors are lipophilic and have poor solubility in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[4]
-
Rapid First-Pass Metabolism: After oral absorption, the compound passes through the liver where it can be extensively metabolized by enzymes before reaching systemic circulation. This can significantly reduce the amount of active drug.[4]
-
Poor Membrane Permeability: The inhibitor may not efficiently cross the intestinal wall to enter the bloodstream.[8][9]
-
Efflux by Transporters: The compound might be actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp), reducing its intracellular concentration.[8]
-
High Plasma Clearance: The drug may be rapidly cleared from the bloodstream, resulting in a short half-life and insufficient time to engage the target in the liver.[10][11]
Q3: What initial steps can we take to troubleshoot the poor bioavailability of this compound?
A3: A systematic approach is crucial. Start by conducting a thorough pharmacokinetic (PK) study to understand how the compound behaves in your animal model.[8] This will help you pinpoint the specific reasons for its low bioavailability. Key parameters to measure include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and the area under the curve (AUC).[4][8]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If this compound exhibits poor solubility, its dissolution rate will be low, leading to poor absorption after oral administration.
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: Troubleshooting workflow for poor aqueous solubility.
Recommended Solutions & Experimental Protocols
-
Particle Size Reduction:
-
Methodology: Techniques like micronization or nanomilling increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]
-
Protocol: Prepare a suspension of the micronized or nanomilled this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer orally to the animal model and collect blood samples at various time points to determine the pharmacokinetic profile.
-
-
Amorphous Solid Dispersions (ASDs):
-
Methodology: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can improve its apparent solubility and dissolution rate.[12]
-
Protocol: Prepare an ASD of this compound with a suitable polymer (e.g., HPMC, PVP). Characterize the formulation to confirm its amorphous nature. Administer the ASD formulation orally and conduct a pharmacokinetic study.
-
-
Lipid-Based Formulations:
-
Methodology: Self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[12][13]
-
Protocol: Formulate this compound in a SEDDS or SLN formulation. Administer the formulation to the animal model and perform pharmacokinetic analysis.
-
Issue 2: Rapid Metabolism
If this compound is rapidly metabolized in the liver (first-pass metabolism), its systemic exposure will be low even with good absorption.[4]
Troubleshooting Workflow for Rapid Metabolism
Caption: Troubleshooting workflow for rapid metabolism.
Recommended Solutions & Experimental Protocols
-
In Vitro Metabolic Stability Assay:
-
Methodology: Incubating this compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic stability.[4]
-
Protocol:
-
Incubate this compound at a known concentration with liver microsomes (human or from the animal model species) and NADPH at 37°C.
-
Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life.
-
-
-
Alternative Routes of Administration:
-
Methodology: Bypassing the liver by using routes like subcutaneous (SC) or intravenous (IV) injection can avoid first-pass metabolism. Studies with the Hsd17B13 inhibitor BI-3231 showed that subcutaneous administration significantly increased systemic bioavailability.[10][11]
-
Protocol: Formulate this compound for SC or IV administration. Administer the compound via the chosen route and conduct a full pharmacokinetic study. Compare the AUC from the non-oral route to the oral route to determine the absolute bioavailability.
-
Data Presentation
Presenting pharmacokinetic data in a clear, tabular format is essential for comparing the performance of different formulations or routes of administration.
Table 1: Example Pharmacokinetic Parameters for an Hsd17B13 Inhibitor (BI-3231) in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 10 | 50 | 0.5 | 150 | 5 |
| Intravenous (IV) | 1 | 800 | 0.08 | 3000 | 100 |
| Subcutaneous (SC) | 5 | 400 | 1.0 | 2500 | 83 |
Note: Data are hypothetical and for illustrative purposes, based on qualitative descriptions of BI-3231's pharmacokinetics.[10][11]
Hsd17B13 Signaling Pathway
Understanding the pathway Hsd17B13 is involved in can help in designing pharmacodynamic endpoint assays.
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes.[1][6][14]
By systematically addressing the potential causes of poor bioavailability through the troubleshooting steps and experimental protocols outlined above, researchers can enhance the in vivo performance of this compound and better evaluate its therapeutic potential.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Hsd17B13-IN-103 and Negative Control Compound Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-103, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). A key focus of this guide is the critical selection and use of an appropriate negative control compound to ensure the specificity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme HSD17B13.[1] HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[2] It is a member of the short-chain dehydrogenases/reductases (SDR) family and is involved in hepatic lipid metabolism.[3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2] this compound inhibits the enzymatic activity of HSD17B13, which is believed to mimic the protective effects of these genetic variants.[4]
Q2: Why is a negative control compound essential when using this compound?
A2: A negative control is a compound that is structurally very similar to the active inhibitor but is inactive against the target enzyme. Using a negative control is crucial to confirm that the observed experimental effects are due to the specific inhibition of HSD17B13 and not from off-target effects or non-specific interactions of the chemical scaffold.[5]
Q3: What is a suitable negative control for this compound?
A3: While a specific negative control for this compound is not commercially available, a highly recommended alternative is BI-0955 . BI-0955 is the methylated, inactive analog of BI-3231, a potent and well-characterized HSD17B13 inhibitor that is structurally related to this compound.[6][7] The minor structural modification in BI-0955 abolishes its activity against HSD17B13, making it an excellent tool to differentiate on-target from off-target effects.[8]
Q4: What are the expected results when using this compound and a negative control in a cellular assay?
A4: In a cellular assay, such as a lipid droplet accumulation assay in hepatocytes, treatment with this compound is expected to produce a dose-dependent effect (e.g., reduction of lipid droplets). In contrast, the negative control compound (e.g., BI-0955), when used at the same concentrations, should not elicit a significant effect on the measured phenotype. This differential response helps to validate that the observed phenotype is a consequence of HSD17B13 inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound's structural analog, BI-3231, and its corresponding negative control, BI-0955. This data highlights the importance of a minor structural change in abolishing inhibitory activity, a key feature of a good negative control.
| Compound | Target | Assay Type | Substrate | IC50/Activity | Reference |
| This compound (analog series) | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | [9] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | Kᵢ = 0.7 ± 0.2 nM | [6] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | Estradiol | 11 ± 5 nM | [6] |
| BI-0955 (Negative Control) | Human HSD17B13 | Enzymatic & Cellular | Estradiol | Inactive | [6][7] |
Experimental Protocols
HSD17B13 Biochemical Enzyme Inhibition Assay
This protocol outlines a typical method to determine the in vitro potency of this compound and validate the inactivity of a negative control.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound and negative control compound (e.g., BI-0955)
-
Substrate: β-Estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound and the negative control in DMSO. Further dilute in assay buffer.
-
In a 384-well plate, add the diluted compounds. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add HSD17B13 enzyme (final concentration ~50-100 nM) to all wells except the negative control.
-
Pre-incubate the enzyme and compounds for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of β-estradiol (10-50 µM) and NAD+ (500 µM).
-
Incubate for 60 minutes at 37°C.
-
Add an equal volume of NAD(P)H-Glo™ detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Normalize the data and calculate IC50 values.
Cellular Lipid Droplet Accumulation Assay
This protocol assesses the ability of this compound to inhibit lipid accumulation in a cellular context, using a negative control to confirm on-target activity.
Materials:
-
HepG2 or Huh7 cells
-
This compound and negative control compound
-
Fatty acid solution (e.g., oleic acid)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Lipid droplet stain (e.g., Nile Red)
-
Nuclear stain (e.g., Hoechst 33342)
-
96-well imaging plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of this compound or the negative control for 1-2 hours.
-
Induce lipid droplet formation by adding oleic acid to the medium.
-
Incubate for 24 hours.
-
Wash cells with PBS and fix with paraformaldehyde.
-
Stain with Nile Red and Hoechst.
-
Acquire images using a high-content imager or fluorescence microscope.
-
Quantify the total lipid droplet area or intensity per cell.
-
Normalize to the vehicle control and determine the dose-response effect.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in results | Enzyme instability or inactivity | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Substrate or cofactor degradation | Prepare fresh substrate and cofactor solutions for each experiment. Protect light-sensitive substrates. | |
| Compound precipitation | Visually inspect for precipitation. Determine the compound's solubility in the assay buffer. | |
| Low signal-to-noise ratio | Suboptimal enzyme/substrate concentrations | Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range. |
| Incorrect plate reader settings | Verify the correct settings for luminescence detection. |
Cellular Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High cell toxicity | Off-target effects of the compound | Compare the cytotoxicity of this compound with the negative control. High toxicity with the active compound but not the negative control may indicate an on-target effect. |
| Compound concentration is too high | Perform a dose-response curve to determine the optimal non-toxic concentration. | |
| No effect on lipid droplets | Inhibitor concentration is too low | Perform a dose-response experiment to determine the effective concentration. |
| Poor cell permeability | If possible, use a cell line with known good permeability or use permeabilizing agents (with caution). | |
| Inactive compound | Verify the integrity and purity of the inhibitor. | |
| Inconsistent results | Variability in cell culture conditions | Use cells within a consistent passage number range and ensure uniform seeding density. |
| Inconsistent reagent preparation | Prepare fresh reagents and use consistent protocols. |
Visualizations
Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target effects using a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
Technical Support Center: Refinement of Hsd17B13-IN-103 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo animal studies with Hsd17B13-IN-103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1] HSD17B13 is a protein associated with lipid droplets that is primarily expressed in the liver.[2][3][4] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][6][7] this compound is designed to mimic this protective effect by inhibiting the enzymatic activity of HSD17B13, which is believed to play a role in hepatic lipid metabolism and inflammation.[8][9]
Q2: What is the recommended solvent for dissolving this compound for in vitro and in vivo studies?
A2: Due to its likely hydrophobic nature, similar to other small molecule inhibitors, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[10][11] For in vivo studies, this DMSO stock is then typically diluted into a vehicle containing co-solvents and surfactants to improve solubility and bioavailability.[11] It is crucial to keep the final DMSO concentration low (ideally below 10%) to avoid toxicity in animals.[12]
Q3: How should I store this compound powder and stock solutions?
A3: While specific stability data for this compound is not publicly available, general guidelines for similar compounds suggest storing the lyophilized powder at -20°C for long-term storage.[11] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[11][13]
Q4: What are potential off-target effects of this compound?
A4: The HSD17B superfamily consists of 15 members with diverse roles in metabolism.[14] A potential for off-target effects of this compound includes the inhibition of other HSD17B isoforms, which could have unintended consequences on hormonal or metabolic pathways.[14] It is important to assess the selectivity of this compound against other family members to better understand its biological effects.[14]
Troubleshooting Guides
Problem 1: this compound precipitates out of solution during preparation for in vivo administration.
-
Possible Cause: The aqueous solubility of this compound is likely low, and the concentration in the final vehicle may be too high.
-
Solution:
-
Optimize the Vehicle Composition: A common approach for poorly soluble compounds is to use a multi-component vehicle. A suggested starting point, based on formulations for similar inhibitors, is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[15]
-
Sequential Mixing: When preparing the formulation, first dissolve the compound in DMSO. Then, sequentially add the other components, ensuring the solution is clear after each addition. Gentle warming and sonication can aid dissolution.[11]
-
Lower the Final Concentration: If precipitation persists, try lowering the final concentration of this compound in the dosing solution.
-
Problem 2: Inconsistent or lack of efficacy in an animal model of NAFLD/NASH.
-
Possible Causes:
-
Insufficient Drug Exposure: The dose may be too low to achieve a therapeutic concentration in the liver.
-
Rapid Metabolism: The compound may be quickly metabolized and cleared from the body.
-
Poor Bioavailability: The formulation may not be optimal for absorption.
-
-
Solutions:
-
Conduct a Pharmacokinetic (PK) Study: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This will help in determining the appropriate dose and dosing frequency.
-
Dose-Response Study: Perform a dose-response study to identify a dose that provides sufficient target engagement and efficacy.
-
Optimize the Formulation: As mentioned in the previous troubleshooting point, the vehicle composition is critical for bioavailability. Experiment with different formulations to improve drug exposure.
-
Data Presentation
Table 1: Physicochemical Properties of a Representative HSD17B13 Inhibitor (BI-3231)
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 488.5 g/mol | Relatively large, may affect cell permeability. |
| XLogP3 | 5.4 | High lipophilicity, indicating poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding with aqueous solvents. |
| Hydrogen Bond Acceptor Count | 5 | Moderate potential for hydrogen bonding. |
Data for a similar compound is presented as specific data for this compound is not publicly available.
Table 2: Example Formulations for In Vivo Studies of HSD17B13 Inhibitors
| Formulation Component | Purpose | Example Concentration |
| DMSO | Initial Solubilizing Agent | 5-10% |
| PEG300/PEG400 | Co-solvent | 30-40% |
| Tween-80/Kolliphor HS 15 | Surfactant | 5-10% |
| Saline/Water | Aqueous Vehicle | 40-50% |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
-
Animal Model: Use 8-10 week old male C57BL/6J mice.
-
Dosing Groups: Divide mice into two groups for intravenous (IV) and oral (PO) administration.
-
Formulation: Prepare the dosing solution of this compound in an appropriate vehicle.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Tissue Harvesting: At the final time point, euthanize the animals and collect the liver and other relevant tissues.
-
Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Protocol 2: Efficacy Study in a Diet-Induced NASH Mouse Model
-
Animal Model: Use male C57BL/6J mice, 8 weeks of age.
-
Diet: Induce NASH by feeding the mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group(s) at various doses.
-
-
Dosing: Administer this compound or vehicle daily via oral gavage for a specified treatment period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and the general health of the animals regularly.
-
Terminal Procedures:
-
At the end of the study, collect blood for analysis of serum markers of liver injury (ALT, AST) and lipids.
-
Euthanize the animals and collect the liver.
-
-
Liver Analysis:
-
Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene Expression: Analyze the expression of genes related to inflammation and fibrosis using qRT-PCR.
-
Protein Analysis: Measure protein levels of relevant markers by Western blot.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: A typical experimental workflow for evaluating an HSD17B13 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-103 vs. BI-3231
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the therapeutic potential of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This guide provides a comparative overview of two commercially available HSD17B13 inhibitors: Hsd17B13-IN-103 and BI-3231.
Genetic studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has established HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, as a promising therapeutic target. Small molecule inhibitors that can pharmacologically mimic this protective effect are therefore of significant interest.
This comparison aims to provide an objective overview based on publicly available data. A significant disparity in the depth of characterization exists between the two compounds. BI-3231 is a well-documented chemical probe with extensive data on its potency, selectivity, and pharmacokinetic properties. In contrast, public information on the experimental profile of this compound is limited, precluding a direct, data-driven comparison of its performance against BI-3231.
Overview of this compound and BI-3231
This compound , also referred to as Compound 44, is commercially available and marketed as an HSD17B13 inhibitor for research in NAFLD and NASH.[1] However, at the time of this guide's publication, specific quantitative data regarding its inhibitory potency, selectivity, and pharmacokinetic profile are not publicly available.
BI-3231 is a potent and selective HSD17B13 inhibitor developed by Boehringer Ingelheim.[2] It was identified through high-throughput screening and has been extensively characterized, with its data made available to the scientific community to facilitate open science.[1] BI-3231 has a corresponding inactive analog, BI-0955, which can be used as a negative control in experiments to ensure that observed biological effects are due to the specific inhibition of HSD17B13.[3]
Quantitative Data Comparison
Due to the lack of publicly available data for this compound, a direct quantitative comparison is not possible. The following tables summarize the comprehensive data available for BI-3231, which can serve as a benchmark for evaluating HSD17B13 inhibitors.
Table 1: In Vitro Potency of BI-3231
| Parameter | Species | Value | Assay Type |
| IC | Human | 1 nM[4] | Enzymatic |
| Mouse | 13 nM[4] | Enzymatic | |
| Human | 11 nM[5] | Cellular | |
| K | Human | 0.7 ± 0.2 nM[5] | Enzymatic |
Table 2: Selectivity Profile of BI-3231
| Target | Species | IC | Notes |
| HSD17B11 | Human | >10,000 nM | HSD17B11 is the closest homolog to HSD17B13.[3] |
Table 3: Pharmacokinetic Properties of BI-3231 (in vivo)
| Parameter | Finding | Species |
| Plasma Clearance | Rapid[2] | Rodents |
| Liver Exposure | Extensive liver tissue accumulation[2] | Rodents |
Signaling Pathways and Experimental Workflows
To provide context for the action of these inhibitors, the following diagrams illustrate the HSD17B13 signaling pathway and a general workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are essential for the replication of findings and the comparison of different compounds. The following are summaries of key experimental protocols used in the characterization of HSD17B13 inhibitors like BI-3231.
HSD17B13 Enzymatic Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the recombinant HSD17B13 enzyme.
-
Objective: To quantify the in vitro potency of an inhibitor.
-
Principle: The assay measures the enzymatic conversion of a substrate (e.g., estradiol) to its product (e.g., estrone) by HSD17B13 in the presence of the cofactor NAD+. The reduction in product formation in the presence of the inhibitor is quantified.
-
Materials:
-
Recombinant human or mouse HSD17B13 protein.
-
Substrate: Estradiol or Leukotriene B4.
-
Cofactor: NAD+.
-
Test compound (serially diluted).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20).
-
-
Procedure:
-
The test compound is pre-incubated with the HSD17B13 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified, typically by mass spectrometry.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC
50value is determined by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular environment.
-
Objective: To determine the potency of an inhibitor in a more physiologically relevant context.
-
Principle: A human cell line, such as HEK293, is engineered to stably express HSD17B13. These cells are treated with the inhibitor, and the cellular activity of HSD17B13 is measured by quantifying the conversion of a substrate to its product.
-
Materials:
-
HEK293 cells stably expressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Substrate (e.g., estradiol).
-
Test compound (serially diluted).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with various concentrations of the test compound.
-
The substrate is added to the cell culture medium.
-
After a defined incubation period, the supernatant is collected.
-
The amount of product in the supernatant is quantified by mass spectrometry.
-
-
Data Analysis: The cellular IC
50value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
This type of study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor in a living organism.
-
Objective: To understand the in vivo behavior of the inhibitor, including its plasma concentration over time and its distribution to the target organ (liver).
-
Principle: The compound is administered to rodents (e.g., mice or rats) via different routes (e.g., intravenous and oral). Blood and tissue samples are collected at various time points and analyzed for the concentration of the compound.
-
Procedure:
-
The inhibitor is formulated in a suitable vehicle for the chosen route of administration.
-
The compound is administered to the animals at a specific dose.
-
Blood samples are collected at predetermined time points.
-
At the end of the study, tissues (especially the liver) are collected.
-
The concentration of the inhibitor in plasma and tissue homogenates is determined using LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the plasma concentration-time data. The liver-to-plasma concentration ratio is determined to assess target tissue exposure.
Conclusion
Based on the currently available public data, BI-3231 is a well-characterized, potent, and selective inhibitor of HSD17B13. Its comprehensive profiling, including in vitro potency, selectivity, and in vivo pharmacokinetic data, makes it a valuable tool for researchers studying the biological functions of HSD17B13 and its role in liver disease. The availability of a matched negative control further strengthens its utility as a chemical probe.
This compound is positioned as an inhibitor for similar research areas. However, the lack of publicly available experimental data on its performance makes a direct comparison with BI-3231 impossible. For researchers requiring a well-validated tool with a strong foundation of published data to ensure the reliability and reproducibility of their findings, BI-3231 is the more characterized option at present. Further disclosure of experimental data for this compound will be necessary to allow for a comprehensive and objective comparison.
References
HSD17B13 Inhibition: A Comparative Analysis of Hsd17B13-IN-103 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective phenotype. This guide provides a comparative overview of the preclinical efficacy of Hsd17B13-IN-103 and other notable HSD17B13 inhibitors, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected HSD17B13 inhibitors. Direct comparison of IC50 values should be interpreted with caution due to potential variations in assay conditions across different studies.
| Compound Name | Alternative Name(s) | Target Species | Assay Type | IC50 / Kᵢ | Reference(s) |
| This compound | Compound 44 | Human | Enzymatic | Potent Inhibitor | [1][2] |
| BI-3231 | Human | Enzymatic | IC50: 1 nM, Kᵢ: 0.7 nM | [3] | |
| Mouse | Enzymatic | IC50: 13 nM | [3] | ||
| Human | Cellular (HEK293) | IC50: 11 nM | [3] | ||
| Compound 32 | HSD17B13-IN-104 | Human | Enzymatic | IC50: 2.5 nM | [4][5] |
| Hsd17B13-IN-3 | Compound 2 | Human | Enzymatic | IC50: 0.38 µM (β-estradiol substrate) | [3] |
| Human | Enzymatic | IC50: 0.45 µM (Leukotriene B4 substrate) | [3] |
In Vivo Efficacy Summary:
Direct head-to-head in vivo studies for all listed inhibitors are limited. However, available data provides the following insights:
-
Compound 32 (HSD17B13-IN-104): Has demonstrated robust anti-MASH effects in multiple mouse models and exhibited a better efficacy profile compared to BI-3231. Its mechanism is suggested to involve the regulation of hepatic lipids via inhibition of the SREBP-1c/FAS pathway.[4][5]
-
BI-3231: While potent in vitro, in vivo pharmacokinetic studies have shown rapid clearance, although it does accumulate in liver tissue.[6] Further in vivo studies in relevant NASH models are required to fully establish its efficacy.[6]
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway
HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) through the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7][8] Inhibition of HSD17B13 is believed to mitigate the progression of liver disease by modulating lipid metabolism and reducing lipotoxicity.
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of an HSD17B13 inhibitor using a biochemical assay.
Caption: Workflow for IC50 determination of HSD17B13 inhibitors.
Experimental Protocols
Biochemical HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified recombinant human HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Reaction:
-
In a 384-well plate, add the diluted test inhibitor.
-
Add the HSD17B13 enzyme (final concentration typically 50-100 nM).[9]
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 10-50 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[10]
-
Include controls: a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.[11]
-
Detection:
-
Add the NAD(P)H-Glo™ detection reagent to each well.
-
Incubate at room temperature, protected from light, for approximately 60 minutes.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Cell-Based HSD17B13 Inhibition Assay
Objective: To assess the inhibitory activity of a compound in a cellular context, accounting for cell permeability and intracellular target engagement.
Materials:
-
Hepatocyte-derived cell line (e.g., Huh7, HepG2) or HEK293 cells overexpressing HSD17B13
-
Cell culture medium and supplements
-
Test inhibitor
-
Substrate (e.g., all-trans-retinol)
-
Cell lysis buffer
-
Method for product quantification (e.g., HPLC or LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 24 hours).
-
-
Substrate Addition: Add the substrate (e.g., 2-5 µM all-trans-retinol) to the cell culture medium and incubate for a period sufficient for enzymatic conversion (e.g., 6-8 hours).[13]
-
Cell Lysis and Analysis:
-
Wash the cells with PBS and lyse them.
-
Quantify the amount of the product (e.g., retinaldehyde) in the cell lysate using a suitable analytical method like HPLC or LC-MS/MS.[13]
-
-
Data Analysis:
-
Normalize the product formation to the total protein concentration in the cell lysate.
-
Determine the IC50 value by plotting the product formation against the inhibitor concentration.
-
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic avenue for chronic liver diseases. While this compound is a known inhibitor, compounds such as BI-3231 and Compound 32 (HSD17B13-IN-104) have more extensive publicly available data on their high potency. Notably, early in vivo data suggests a potential superiority of Compound 32 in a disease-relevant model. The provided experimental protocols offer a foundation for the continued evaluation and comparison of these and other emerging HSD17B13 inhibitors. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsd17B13-IN-103's Selectivity for HSD17B13 Over Other HSDs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of Hsd17B13-IN-103, a representative hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) inhibitor, against other members of the HSD superfamily. Due to the limited public data on this compound, this guide utilizes the well-characterized and potent HSD17B13 inhibitor, BI-3231, as a surrogate to demonstrate the principles and data involved in validating inhibitor selectivity.
HSD17B13 has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The development of selective inhibitors is crucial to modulate its activity without affecting other HSD isoforms, which could lead to undesirable off-target effects. This guide presents key experimental data and detailed protocols to assess the selectivity of HSD17B13 inhibitors.
Data Presentation: Quantitative Selectivity Profile
The selectivity of an HSD17B13 inhibitor is primarily determined by comparing its potency against HSD17B13 with its potency against other HSD isoforms, particularly the most closely related homolog, HSD17B11. The following table summarizes the inhibitory activity of BI-3231.
| Target Enzyme | Inhibitor | Species | Potency (IC50) | Potency (Ki) | Fold Selectivity vs. HSD17B11 |
| HSD17B13 | BI-3231 | Human | 1 nM [1][2] | 0.7 ± 0.2 nM [2] | >10,000 |
| HSD17B13 | BI-3231 | Mouse | 13 nM[1][2] | - | - |
| HSD17B11 | BI-3231 | Human | > 10,000 nM[2][3] | - | - |
Note: While BI-3231 has been tested against a broader panel of 44 receptors and enzymes, showing minimal off-target effects[4][5], specific quantitative data for its activity against other HSD17B isoforms (e.g., HSD17B1, HSD17B2, HSD17B4) is not extensively available in the public domain. The available data demonstrates exceptional selectivity for HSD17B13 over its closest structural homolog, HSD17B11.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to evaluate the potency and selectivity of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Principle: The assay quantifies the HSD17B13-catalyzed conversion of a substrate (e.g., β-estradiol or retinol) to its product, which is coupled to the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is then measured using a luminescence-based detection reagent.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% Triton X-100)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Assay Plate Setup: Add a small volume of the diluted compound or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant HSD17B13 enzyme solution to each well, except for the background control wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Detection: Add the NADH detection reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate for an additional 60 minutes at room temperature, protected from light, and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular HSD17B13 Activity Assay
This assay assesses the inhibitory activity of a compound on HSD17B13 within a cellular environment.
Objective: To measure the inhibition of HSD17B13 activity in a relevant cell line.
Principle: Cells overexpressing HSD17B13 are treated with a substrate, and the production of the corresponding product is measured. The ability of the test compound to reduce product formation is quantified.
Materials:
-
Hepatocyte cell line (e.g., HEK293 or HepG2)
-
Expression vector for HSD17B13
-
Transfection reagent
-
Cell culture medium and supplements
-
Substrate: All-trans-retinol
-
Test compound
-
Cell lysis buffer
-
HPLC system for retinoid analysis
-
Protein quantification assay kit
Procedure:
-
Cell Culture and Transfection: Seed the cells in culture plates. Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Substrate Addition: Add all-trans-retinol (final concentration of 2-5 µM) to the culture medium and incubate for 6-8 hours.
-
Cell Lysis: Harvest the cells and lyse them.
-
Analysis:
-
Quantify the protein concentration in the cell lysates.
-
Analyze the levels of retinaldehyde and retinoic acid in the lysates using HPLC.
-
-
Data Normalization and Analysis: Normalize the retinoid levels to the protein concentration. Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.
Mandatory Visualization
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
References
Unveiling the Cellular Potency of Hsd17B13 Inhibitors: A Comparative Guide
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that plays a role in hepatic lipid metabolism.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, making it an attractive therapeutic target.[2] Small molecule inhibitors are being developed to mimic this protective effect. This guide offers a comparative look at the performance of some of these inhibitors, supported by experimental data and detailed protocols.
Comparative Activity of HSD17B13 Inhibitors
The following table summarizes the in vitro and cellular activities of several known HSD17B13 inhibitors. This data allows for a direct comparison of their potency against human HSD17B13.
| Compound Name | Human HSD17B13 IC50 (Enzymatic Assay) | Cellular Assay IC50 | Cell Line | Substrate Used in Enzymatic Assay | Reference |
| Hsd17B13-IN-103 | Data not publicly available | Data not publicly available | - | - | [3] |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM | HEK293 | Estradiol | [4] |
| Hsd17B13-IN-102 | 0.1 µM | Not Reported | - | Estradiol | [4] |
| Hsd17B13-IN-104 | 2.5 nM | Not Reported | - | Not Specified | [4] |
| Hsd17B13-IN-61 | ≤ 0.1 µM | Not Reported | - | Estradiol | [4] |
| INI-678 | ≤ 0.1 µM | Not Reported | - | Not Specified | [4] |
| Pfizer Compound 1 | 200 nM | Not Reported | - | β-estradiol | [4] |
HSD17B13 Signaling Pathway and Inhibition
HSD17B13 is involved in hepatic lipid and retinol (B82714) metabolism. Its expression is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key transcription factors in lipogenesis. HSD17B13 catalyzes the conversion of retinol to retinaldehyde. Inhibition of HSD17B13 is expected to modulate downstream signaling pathways related to lipid accumulation and inflammation.
Caption: HSD17B13 signaling pathway and point of inhibition.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the cross-validation of inhibitor activity. Below are detailed methodologies for key assays used to characterize HSD17B13 inhibitors.
Recombinant HSD17B13 Enzymatic Inhibition Assay
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified, recombinant human HSD17B13.
Objective: To determine the in vitro potency (IC50) of a test compound.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Test compound (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the HSD17B13 enzyme (final concentration typically 50-100 nM).
-
Initiate the reaction by adding a mixture of the substrate (e.g., 10-50 µM Estradiol) and cofactor (e.g., 500 µM NAD+).
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular HSD17B13 Activity Assay
This cell-based assay measures the inhibition of HSD17B13 activity in a more physiologically relevant context.
Objective: To determine the cellular potency (IC50) of a test compound.
Cell Lines:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Hepatocyte-derived cell lines such as HepG2 or Huh7 with endogenous or overexpressed HSD17B13.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Substrate Addition: Add a cell-permeable substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a defined period (e.g., 6-8 hours).
-
Cell Lysis and Sample Preparation: Wash the cells with PBS and lyse them.
-
Product Quantification: Analyze the cell lysates for the amount of product formed (e.g., retinaldehyde) using a suitable analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of product formation at each compound concentration relative to the vehicle-treated control. Determine the IC50 value using a dose-response curve.
Caption: General experimental workflow for HSD17B13 inhibitor testing.
References
A Head-to-Head Comparison of HSD17B13 Inhibitors for Researchers
A detailed analysis of inhibitors targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. This guide provides a comparative overview of key inhibitors, their experimental validation, and the underlying biological pathways.
Introduction to HSD17B13: A Genetically Validated Target for Liver Disease
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2] Its emergence as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is strongly supported by human genetic studies.[1][3][4] These studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies like NASH, fibrosis, and cirrhosis.[5][6] This protective genetic association has spurred the development of small molecule inhibitors aimed at pharmacologically mimicking this effect.[6]
HSD17B13 is involved in the metabolism of steroids, fatty acids, and retinoids.[2][6] Its overexpression has been linked to an increase in the number and size of lipid droplets in liver cells.[6] The inhibition of HSD17B13 is therefore a promising therapeutic strategy for mitigating the progression of chronic liver diseases.[7]
While a direct head-to-head comparison of Hsd17B13-IN-103 and Hsd17B13-IN-2 is hampered by the limited availability of public experimental data for these specific compounds, this guide will provide a comparative analysis of two other well-characterized HSD17B13 inhibitors: BI-3231 and a potent inhibitor referred to as Compound 32 . This comparison will serve as a valuable reference for researchers in the field.
Quantitative Data Presentation: A Comparative Look at Inhibitor Performance
The following tables summarize the available quantitative data for BI-3231 and Compound 32, providing a clear comparison of their in vitro potency.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Substrate | Reference |
| BI-3231 | Human HSD17B13 | 1 | Enzymatic | Estradiol | [8][9][10] |
| Mouse HSD17B13 | 13 | Enzymatic | Estradiol | [8][9][10] | |
| Compound 32 | Human HSD17B13 | 2.5 | Enzymatic | Not Specified | [11][12][13] |
Table 2: Selectivity Profile of HSD17B13 Inhibitors
| Inhibitor | Off-Target | IC50 (nM) | Selectivity (fold) | Reference |
| BI-3231 | HSD17B11 | >10,000 | >10,000 | [8][9][10] |
| Compound 32 | Other MASH-related targets | >10,000 | >100 | [11] |
Table 3: Cellular Activity of HSD17B13 Inhibitors
| Inhibitor | Cellular Assay IC50 (nM) | Cell Line | Reference |
| BI-3231 | 11 | HEK cells | [9] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay is fundamental for determining the in vitro potency of an inhibitor against the purified HSD17B13 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Principle: The enzymatic activity of HSD17B13 is measured by quantifying the conversion of a substrate (e.g., estradiol) to its product, which is coupled to the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is then detected, often using a bioluminescent reagent.[10]
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol)[10]
-
Cofactor (NAD+)[10]
-
Test inhibitor (e.g., BI-3231)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH detection kit (e.g., NAD(P)H-Glo™)
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the diluted test inhibitor.
-
Initiation: Start the reaction by adding the substrate and NAD+.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration.
-
Detection: Stop the reaction and add the NADH detection reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular context.
Objective: To determine the cellular potency (cellular IC50) of a test compound.
Principle: A human hepatocyte-derived cell line (e.g., HepG2 or HEK293) is engineered to overexpress HSD17B13. These cells are then treated with the test inhibitor, and the conversion of a cell-permeable substrate is measured.
Procedure:
-
Cell Culture: Culture the HSD17B13-overexpressing cells in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Substrate Addition: Add a suitable substrate for HSD17B13.
-
Lysis and Detection: After incubation, lyse the cells and measure the product formation using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Normalize the product formation to the total protein concentration in each well. Calculate the percent inhibition and determine the cellular IC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the HSD17B13 signaling pathway and a typical workflow for inhibitor characterization.
Caption: A simplified diagram of the HSD17B13 signaling pathway in hepatocytes.
Caption: A general experimental workflow for the characterization of HSD17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Orthogonal Assays to Confirm On-Target Effects of Hsd17B13-IN-103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the on-target effects of Hsd17B13-IN-103, a known inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] Given the limited publicly available data for this compound, this guide uses the well-characterized and potent HSD17B13 inhibitor, BI-3231, as a primary comparator to illustrate the application and data output of these assays.[3][4]
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver and is a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][6][7] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[5][6][7] Therefore, confirming that a small molecule inhibitor like this compound achieves its therapeutic effect through direct inhibition of HSD17B13 is a critical step in its development.
This guide details the experimental protocols for key orthogonal assays, presents comparative data in structured tables, and provides visualizations of the underlying pathways and experimental workflows to aid researchers in designing and interpreting their studies.
Data Presentation: Comparative Inhibitor Performance
To objectively assess the on-target effects of HSD17B13 inhibitors, a multi-assay approach is essential. The following tables summarize the performance of HSD17B13 inhibitors in key biochemical, cellular, and target engagement assays. Data for BI-3231 is provided as a benchmark for comparison.
| Inhibitor | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| This compound (Compound 44) | HSD17B13 | Data not publicly available | N/A | N/A | [1][2] |
| BI-3231 | human HSD17B13 | Enzymatic | Estradiol/LTB4 | IC50: 1 nM, Ki: 0.7 nM | [3][4] |
| mouse HSD17B13 | Enzymatic | Estradiol/LTB4 | IC50: 13 nM | [3] | |
| human HSD17B13 | Cellular (HEK293) | Estradiol | IC50: 11 ± 5 nM | [1] |
Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound and BI-3231.
| Assay | Parameter | This compound | BI-3231 | Reference |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (in the presence of NAD+) | Data not publicly available | +16.7°C | [4] |
Table 2: Target Engagement of HSD17B13 Inhibitors. This table shows the change in melting temperature (ΔTm) of the HSD17B13 protein upon inhibitor binding, a direct measure of target engagement.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and other inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.
Caption: HSD17B13's role in retinol metabolism on lipid droplets and the point of intervention for this compound.
Caption: A logical workflow illustrating the use of orthogonal assays to confirm the on-target effects of an HSD17B13 inhibitor.
Experimental Protocols
Detailed protocols for the key orthogonal assays are provided below.
Biochemical HSD17B13 Enzyme Inhibition Assay (NADH Detection)
This assay directly measures the inhibition of purified HSD17B13 enzyme activity by quantifying the production of NADH, a product of the enzymatic reaction.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
This compound or other test compounds
-
Substrate: β-estradiol or retinol[5]
-
Cofactor: NAD+[5]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100)
-
NAD(P)H detection kit (e.g., NAD(P)H-Glo™ Detection System)[5]
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Reaction Mixture Preparation: Prepare a reaction mixture in assay buffer containing the HSD17B13 enzyme (e.g., 50 nM) and the substrate (e.g., 10-20 µM estradiol) and NAD+ (e.g., 200-500 µM).[5]
-
Reaction Initiation: Add the reaction mixture to each well to start the reaction. The final reaction volume is typically 10 µL.[5]
-
Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes, protected from light.[5]
-
Detection: Add the NAD(P)H-Glo™ detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to control wells (0% and 100% inhibition) and calculate the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Cell-Based Retinol Dehydrogenase Activity Assay
This assay assesses the ability of this compound to inhibit the enzymatic activity of HSD17B13 within a cellular context.
Materials:
-
HEK293 or HepG2 cells[5]
-
Plasmid encoding human HSD17B13
-
This compound or other test compounds
-
All-trans-retinol (substrate)[8]
-
Cell culture medium and supplements
-
Reagents for retinoid extraction (e.g., ethanol (B145695), hexane)
-
HPLC system for retinoid quantification[8]
Procedure:
-
Cell Culture and Transfection: Culture HEK293 or HepG2 cells and transfect them with the HSD17B13 expression plasmid or an empty vector control.[5]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control for 1 hour.[5]
-
Substrate Addition: Add all-trans-retinol (e.g., 2-5 µM) to the culture medium.[8]
-
Incubation: Incubate the cells for 6-8 hours.[8]
-
Retinoid Extraction: Extract retinoids from the cells and culture medium using ethanol and hexane.[8]
-
Quantification: Separate and quantify retinaldehyde and retinoic acid levels using normal-phase HPLC.[8]
-
Data Analysis: Normalize the retinoid levels to the total protein concentration in each sample and determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[9]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound or other test compounds
-
Cell culture medium and supplements
-
PBS with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Reagents and equipment for Western blotting
-
Anti-HSD17B13 antibody
Procedure:
-
Cell Treatment: Treat cultured HepG2 cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.[9]
-
Cell Harvesting: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C). Heat the tubes for 3 minutes in a thermal cycler, followed by cooling.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.[9]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction and normalize the protein concentration.
-
Detection: Analyze the amount of soluble HSD17B13 in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble HSD17B13 against the temperature to generate melting curves. A shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.[9]
By employing these orthogonal assays, researchers can build a robust body of evidence to confirm that the observed biological effects of this compound are a direct result of its engagement and inhibition of the HSD17B13 enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Benchmarking Next-Generation HSD17B13 Inhibitors: A Comparative Guide Centered on Hsd17B13-IN-103 and First-in-Class Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) is rapidly evolving, with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) emerging as a genetically validated and promising therapeutic target. The development of small molecule inhibitors against HSD17B13 is a key area of focus. This guide provides a comparative framework for benchmarking novel HSD17B13 inhibitors, such as Hsd17B13-IN-103, against the well-characterized first-generation inhibitor, BI-3231.
While comprehensive, publicly available data for this compound (also known as Compound 44) remains limited, this guide establishes a robust template for comparison by presenting extensive experimental data for the benchmark compound BI-3231. The methodologies and data presentation formats provided herein are intended to serve as a standard for the evaluation of emerging HSD17B13 inhibitors.
Data Presentation: A Comparative Analysis
Effective benchmarking necessitates a clear, quantitative comparison of key performance indicators. The following tables summarize the critical in vitro and in vivo data for the first-generation HSD17B13 inhibitor, BI-3231. It is recommended that similar data be generated for this compound and other next-generation inhibitors to facilitate a direct and meaningful comparison.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 | Kᵢ | Selectivity vs. HSD17B11 |
| BI-3231 | hHSD17B13 | 1 nM | 0.7 ± 0.2 nM[1] | >10,000-fold[2] |
| mHSD17B13 | 13 nM[3] | - | - | |
| This compound (Compound 44) | hHSD17B13 | Data not publicly available | Data not publicly available | Data not publicly available |
| mHSD17B13 | Data not publicly available | Data not publicly available | Data not publicly available |
h: human, m: mouse
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Cellular IC50 |
| BI-3231 | HEK293 (overexpressing hHSD17B13) | Estradiol (B170435) to estrone (B1671321) conversion | 11 nM[1] |
| This compound (Compound 44) | Data not publicly available | Data not publicly available | Data not publicly available |
Table 3: In Vivo Pharmacokinetics (Mouse)
| Compound | Parameter | Value |
| BI-3231 | Clearance | Rapid, exceeds hepatic blood flow[4] |
| Oral Bioavailability | 10%[5] | |
| Liver Accumulation | Significant[4] | |
| This compound (Compound 44) | Clearance | Data not publicly available |
| Oral Bioavailability | Data not publicly available | |
| Liver Accumulation | Data not publicly available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for key experiments in the characterization of HSD17B13 inhibitors.
HSD17B13 Biochemical Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HSD17B13 enzyme.
Principle: This assay measures the enzymatic activity of HSD17B13 by quantifying the production of NADH, a co-product of the oxidation of a substrate (e.g., estradiol) to its corresponding ketone (e.g., estrone). The inhibitory potential of a compound is determined by its ability to reduce the rate of NADH formation.
Materials:
-
Purified, recombinant human or mouse HSD17B13 enzyme
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test compound (e.g., this compound, BI-3231)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the HSD17B13 enzyme and NAD+ to the wells and pre-incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, estradiol.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
HSD17B13 Cellular Assay
Objective: To assess the inhibitory activity of a compound in a cellular context, which provides insights into cell permeability and target engagement.
Principle: A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13. These cells are then treated with a substrate that can be metabolized by the enzyme. The ability of the test compound to inhibit the conversion of the substrate to its product is measured, typically by LC-MS/MS.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and reagents
-
Test compound
-
Substrate: Estradiol
-
Lysis buffer
-
LC-MS/MS system for product quantification
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1 hour).
-
Add the estradiol substrate to the cell culture medium and incubate for a defined period (e.g., 3 hours).
-
Collect the cell supernatant or lyse the cells.
-
Quantify the amount of estrone produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition of HSD17B13 activity at each compound concentration and determine the cellular IC50 value.
Visualizing Pathways and Workflows
Understanding the biological context and the experimental process is facilitated by clear visual diagrams.
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Caption: General experimental workflow for HSD17B13 inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
In Vivo Therapeutic Potential of Hsd17B13-IN-103: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational Hsd17B13 inhibitor, Hsd17B13-IN-103, against other therapeutic alternatives. The guide synthesizes available preclinical data to evaluate its potential for treating chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for NAFLD and NASH.[1] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases and a slower progression from simple steatosis to more severe conditions like cirrhosis and hepatocellular carcinoma.[2][3][4] This has catalyzed the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective effect.[3]
This compound is a novel inhibitor of HSD17B13.[5] While in vivo efficacy data for this compound is not yet publicly available, its potent in vitro activity suggests a therapeutic potential comparable to other inhibitors that have demonstrated favorable outcomes in preclinical models. This guide will compare the available data for this compound with more established HSD17B13 inhibitors to provide a framework for its potential in vivo validation.
Mechanism of Action of HSD17B13 Inhibition
HSD17B13 is involved in the metabolism of steroids, fatty acids, and retinol (B82714).[6] Its expression is upregulated in the livers of patients with NAFLD.[4] The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[7] Inhibition of HSD17B13 is hypothesized to protect against liver fibrosis by modulating lipid metabolism and reducing lipotoxic species within hepatocytes.[2]
dot
Caption: Proposed HSD17B13 signaling pathway and points of therapeutic intervention.
Comparative Efficacy of HSD17B13 Inhibitors
The therapeutic potential of HSD17B13 inhibitors is being explored through both small molecule inhibitors and RNAi technologies. Below is a comparison of this compound with other notable inhibitors in development.
In Vitro Potency
This compound has demonstrated potent inhibition of the HSD17B13 enzyme in biochemical assays. The following table compares its in vitro potency with other small molecule inhibitors.
| Compound | Type | Target | IC50 (Human) | Selectivity | Reference(s) |
| This compound (Compound 44) | Small Molecule | HSD17B13 | <10 nM | Not Specified | [8] |
| INI-822 | Small Molecule | HSD17B13 | Low nM | >100-fold vs. other HSD17B family members | [9][10] |
| BI-3231 | Small Molecule | HSD17B13 | 1 nM | >10,000-fold vs. HSD17B11 | [10][11] |
| Compound 32 | Small Molecule | HSD17B13 | 2.5 nM | Not Specified | [12] |
In Vivo Performance
While specific in vivo data for this compound is not yet available, studies on other HSD17B13 inhibitors in animal models of NASH provide a benchmark for expected therapeutic effects.
| Compound/Therapeutic | Type | Animal Model | Key In Vivo Effects | Reference(s) |
| INI-822 | Small Molecule | Zucker Obese Rats; CDAA-HFD Rats | - Decreased fibrotic proteins in a human liver-on-a-chip model. - Led to changes in bioactive lipids. - Decreased ALT levels. | [5][13] |
| BI-3231 | Small Molecule | Mouse models | - Demonstrated liver accumulation. - In vitro studies show reduction in triglyceride accumulation and improved mitochondrial function. | [14][15] |
| Compound 32 | Small Molecule | Mouse models of MASH | - Exhibited better anti-MASH effects compared to BI-3231. - Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [12][16] |
| ARO-HSD (siRNA) | RNAi | Humans with suspected NASH | - Mean reduction in hepatic HSD17B13 mRNA of -93.4% (200 mg dose). - Mean reduction in ALT of -42.3% (200 mg dose). | [17] |
| Rapirosiran (siRNA) | RNAi | Humans with MASH | - Median reduction of 78% in liver HSD17B13 mRNA at 6 months (400 mg dose). | [18] |
| Hsd17b13 ASO | Antisense Oligonucleotide | CDAHFD Mouse Model | - Significant reduction of hepatic Hsd17b13 gene expression. - Modulatory effect on hepatic steatosis, but no effect on fibrosis. | [19] |
dot
References
- 1. benchchem.com [benchchem.com]
- 2. enanta.com [enanta.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inipharm.com [inipharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INI-822 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 17. natap.org [natap.org]
- 18. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hsd17B13-IN-103 and Its Structural Analogues for the Treatment of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The emergence of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a key therapeutic target in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has spurred the development of numerous small molecule inhibitors. This guide provides a comprehensive comparative analysis of Hsd17B13-IN-103 and its structural analogues, offering a side-by-side look at their performance based on available experimental data.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis.[2] This protective genetic evidence provides a strong rationale for the pharmacological inhibition of HSD17B13 to treat chronic liver diseases. The enzyme is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde, and is implicated in hepatic lipid metabolism and inflammatory signaling pathways.[2][3][4]
Comparative Performance of Hsd17B13 Inhibitors
The following tables summarize the in vitro potency and, where available, pharmacokinetic properties of this compound and a selection of its structural analogues. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
In Vitro Potency
| Compound Name | Target | IC50 | Substrate Used | Notes |
| This compound (Compound 44) | HSD17B13 | Not Publicly Available | Not Specified | Identified as a HSD17B13 inhibitor for NAFLD/NASH research.[5][6] |
| BI-3231 | Human HSD17B13 | Kᵢ = 0.7 ± 0.2 nM | Estradiol | A potent and selective chemical probe with a well-characterized in vitro and in vivo profile.[7][8] |
| Mouse HSD17B13 | Kᵢ in single-digit nM range | Estradiol | [7] | |
| HSD17B13-IN-104 (Compound 32) | HSD17B13 | 2.5 nM | Not Specified | Orally active and selective; regulates hepatic lipids via the SREBP-1c/FAS pathway.[6][9] |
| HSD17B13-IN-101 | HSD17B13 | < 0.1 µM | Estradiol | Selective inhibitor for NAFLD research.[6] |
| HSD17B13-IN-80 | HSD17B13 | ≤ 0.1 µM | Estradiol | For research in liver diseases, metabolic diseases, or cardiovascular diseases.[6] |
| HSD17B13-IN-74 | HSD17B13 | < 0.1 µM | Estradiol | For research on liver diseases or metabolic disorders.[6] |
| HSD17B13-IN-13 | HSD17B13 | < 0.1 µM | Estradiol | For research in liver diseases such as NAFLD.[6] |
| HSD17B13-IN-10 | HSD17B13 | 0.01 µM | Not Specified | For research of liver diseases.[6] |
| INI-678 | HSD17B13 | ≤ 0.1 µM | Not Specified | Reported to reduce markers of liver fibrosis.[8] |
| Pfizer Compound 1 | HSD17B13 | 200 nM | β-estradiol | A fluorophenol-containing inhibitor.[8] |
| Enanta EP-036332 | HSD17B13 | Potent (specific IC50 not disclosed) | Leukotriene B4 / Estradiol | A prodrug form (EP-037429) was evaluated in vivo.[10] |
Pharmacokinetic Profiles
| Compound Name | Species | Route of Administration | Key Findings |
| BI-3231 | Mouse | IV & PO | Characterized by rapid plasma clearance exceeding hepatic blood flow and low oral bioavailability. Shows extensive liver tissue accumulation.[11][12] |
| Rat | IV | Similar rapid clearance and liver accumulation observed.[11][12] | |
| INI-822 | Human | Oral | Achieved plasma exposures anticipated to inhibit HSD17B13, suitable for once-daily oral dosing.[11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the key signaling pathway of HSD17B13 and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation and comparison of HSD17B13 inhibitors. Below are summaries of key experimental protocols.
Biochemical HSD17B13 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HSD17B13.
-
Principle: Recombinant HSD17B13 enzyme is incubated with a substrate (e.g., estradiol, retinol, or leukotriene B4) and the cofactor NAD+. The enzyme catalyzes the oxidation of the substrate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified, typically using a luminescence-based detection system (e.g., NAD(P)H-Glo™). The reduction in the signal in the presence of an inhibitor is used to determine its potency (IC50).[8][13][14]
-
Materials:
-
Purified recombinant human HSD17B13 protein.[14]
-
Substrate: Estradiol, all-trans-retinol, or Leukotriene B4.[13][14]
-
Cofactor: NAD+.[13]
-
Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[8]
-
Test compound serially diluted in DMSO.
-
Detection Reagent: NAD(P)H-Glo™ Detection System.[8]
-
Microplates (e.g., 384-well white plates).
-
-
Procedure:
-
Add serially diluted test compounds to the wells of the microplate.
-
Add the HSD17B13 enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[13]
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
Cell-Based HSD17B13 Activity Assay
This assay assesses the inhibitor's activity in a more physiologically relevant cellular environment.
-
Principle: A human cell line (e.g., HEK293 or HepG2) is engineered to overexpress HSD17B13. These cells are treated with the test compound followed by the addition of a substrate. The conversion of the substrate to its product is measured, typically by mass spectrometry (LC-MS/MS), to determine the inhibitor's cellular potency.[10][15]
-
Materials:
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Add the substrate to the cell culture medium and incubate.
-
Wash the cells and lyse them to release intracellular contents.
-
Analyze the cell lysate using LC-MS/MS to quantify the levels of the substrate and its product.
-
Calculate the percent inhibition of product formation at each compound concentration and determine the cellular IC50 value.
-
In Vivo Pharmacokinetic Studies
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors.
-
Animal Models: Typically conducted in rodents such as C57BL/6 mice and Wistar rats.[11]
-
Administration: The compound is administered via different routes, commonly intravenous (IV) and oral (PO), at specific doses.[11]
-
Sample Collection: Blood samples are collected at various time points after administration. Tissues, particularly the liver, may also be collected to assess drug distribution.[16]
-
Bioanalysis: The concentration of the compound in plasma and tissue homogenates is quantified using a validated analytical method, such as LC-MS/MS.[11]
-
Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t½) are calculated from the concentration-time data.[11]
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. While this compound is an available tool for research, its detailed performance data is not yet in the public domain. In contrast, compounds like BI-3231 and HSD17B13-IN-104 have demonstrated low nanomolar potency and favorable preclinical profiles. The data and protocols presented in this guide provide a framework for the comparative evaluation of these and other emerging HSD17B13 inhibitors, aiding researchers in the selection of appropriate tools and the design of future studies to further elucidate the therapeutic potential of targeting HSD17B13.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enanta.com [enanta.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Protocols for the Safe Disposal of Hsd17B13-IN-103
For Immediate Implementation by Laboratory Personnel
The proper disposal of the research compound Hsd17B13-IN-103 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of analogous research-grade chemical compounds. This guidance is intended for researchers, scientists, and drug development professionals. It is imperative to supplement these recommendations with a review of your institution's specific safety protocols and to obtain the official SDS from the supplier.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment to minimize exposure risks.
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
All handling of this compound, including during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.
II. Step-by-Step Disposal Procedures
The correct disposal method for this compound will vary depending on its form (solid or liquid) and must always comply with local, state, and federal regulations for hazardous waste management.
Step 1: Decontamination of Laboratory Ware
-
Glassware and Equipment: All laboratory equipment that has been in contact with this compound must be decontaminated. This can be achieved by rinsing with a suitable solvent, such as ethanol (B145695) or acetone, into a designated hazardous waste container. The rinse solvent must be collected as hazardous waste.[1]
-
Surfaces: Any surfaces that may have been contaminated should be cleaned with an appropriate solvent and absorbent materials. These cleaning materials must also be disposed of as hazardous chemical waste.[1]
Step 2: Management of Unused and Waste Material
-
Solid Waste: Unused solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) should be carefully collected in a clearly labeled, sealed container. This container must be marked as "Hazardous Chemical Waste" and include the full chemical name.[1][2]
-
Liquid Waste: All liquid waste containing this compound, including stock solutions and experimental residues, must be collected in a designated, leak-proof hazardous waste container. It is crucial to avoid mixing this waste with other incompatible waste streams.[1][2][3]
Step 3: Final Disposal
-
The primary and recommended method for the final disposal of this compound is to engage a licensed professional waste disposal service.[3]
-
Do not dispose of this chemical into the environment, drains, or sewer systems.[3]
III. Accidental Release Measures
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Non-essential personnel should be evacuated from the immediate vicinity of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[1][3]
-
Contain: For a solid spill, carefully sweep or vacuum the material, taking care to avoid generating dust. For a liquid spill, use absorbent materials to contain it.[1][3]
-
Clean: Decontaminate the spill area as described in the decontamination section.[1][3]
IV. Workflow for Disposal
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Hsd17B13-IN-103
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Due to the uncharacterized toxicological profile of Hsd17B13-IN-103, minimizing exposure is paramount. The use of appropriate Personal Protective Equipment (PPE) is the primary defense against accidental exposure.
| Protection Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect the eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact with the potent compound. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended if there is a potential for aerosol generation or if handling the solid powder outside of a certified chemical fume hood.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks to both laboratory personnel and the environment.
Engineering Controls:
-
Ventilation: All work involving this compound, particularly the handling of its solid form and the preparation of stock solutions, must be conducted in a designated area such as a certified chemical fume hood or a ventilated balance enclosure.[1][2]
Weighing and Solution Preparation:
-
Designated Area: Conduct all weighing operations within a ventilated enclosure to prevent the dispersion of fine particles.[2]
-
Handling Solid: Use dedicated, clean spatulas and weigh boats.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.[2]
Storage:
-
Short-term storage: For up to one month, store at -20°C.[4][5]
-
Long-term storage: For up to six months, store at -80°C.[4][5]
-
General recommendations: Protect from light and store under a dry, inert atmosphere.[6]
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. All waste contaminated with this compound must be treated as hazardous chemical waste.[3]
Step-by-Step Disposal Procedure:
-
Segregation: Keep all this compound waste separate from general laboratory waste. This includes empty containers, contaminated gloves, bench paper, pipette tips, and any unused solutions.[3]
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.[2]
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.[2]
-
Waste Carrier: Utilize a licensed chemical waste disposal service for final disposal in accordance with all federal, state, and local regulations.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][6] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1][6] |
For spills, alert personnel in the vicinity, notify a supervisor, and secure the area. Only trained personnel with appropriate PPE should clean up the spill using absorbent material and collecting it into a sealed, labeled waste container.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
